12-HETE-d8
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C20H32O3 |
|---|---|
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
(5Z,8Z,10E,14Z)-5,6,8,9,11,12,14,15-octadeuterio-12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/i7D,8D,9D,10D,11D,13D,17D,19D |
InChI-Schlüssel |
ZNHVWPKMFKADKW-FDBBORNLSA-N |
Isomerische SMILES |
[2H]/C(=C(\[2H])/CC([2H])(/C(=C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])O)/CCCCC |
Kanonische SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 12-HETE-d8 and the Biological Functions of 12-HETE
Introduction: 12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid metabolite of arachidonic acid, playing a pivotal role in a multitude of physiological and pathological processes, including inflammation, cancer progression, and cardiovascular function.[1] Accurate quantification of this potent signaling molecule is paramount for research and clinical applications. This guide provides a comprehensive overview of 12-HETE-d8, the deuterated internal standard essential for precise 12-HETE measurement, and delves into the complex biological functions and signaling pathways of its non-labeled counterpart, 12-HETE.
This compound: The Analytical Standard
This compound is a stable, isotopically labeled form of 12-HETE where eight hydrogen atoms have been replaced with deuterium.[2] This modification increases its molecular weight without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based quantification.
Primary Function: Internal Standard for Quantification In analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS), this compound is added to biological samples in a known quantity at an early stage of sample preparation.[2][3][4] Because this compound is chemically almost identical to the endogenous 12-HETE, it behaves similarly during extraction, derivatization, and ionization, thus accounting for any sample loss or variability during the analytical process. By comparing the signal intensity of the endogenous 12-HETE to that of the known amount of this compound, a highly accurate and precise quantification of the analyte can be achieved.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonym | (±)12-Hydroxyeicosatetraenoic Acid-d8 |
| Molecular Formula | C₂₀H₂₄D₈O₃ |
| Formula Weight | 328.5 g/mol |
| CAS Number | 2525175-25-9[3][6][7] |
| Purity | ≥99% deuterated forms (d₁-d₈)[2][3] |
| Formulation | Typically a solution in acetonitrile[3][7] |
Biosynthesis of 12-HETE
12-HETE is not a hormone secreted to act on distant cells, but rather a local signaling molecule that functions as an autocrine and paracrine agent to regulate cellular behavior.[8] It is derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid, through several enzymatic pathways.[8]
The primary synthesis route involves the action of 12-lipoxygenase (12-LOX) enzymes, which catalyze the stereoselective dioxygenation of arachidonic acid to form 12-hydroperoxyeicosatetraenoic acid (12-HpETE).[9] This unstable intermediate is then rapidly reduced by cellular glutathione peroxidases to the more stable 12-HETE.[9]
-
12(S)-HETE is produced by the platelet-type 12-LOX enzyme (ALOX12).[8]
-
12(R)-HETE is synthesized by the 12R-lipoxygenase enzyme (ALOX12B), found primarily in the skin and cornea.[8]
-
Cytochrome P450 (CYP450) enzymes can also oxidize arachidonic acid to produce a mixture of 12(S)-HETE and 12(R)-HETE.[2][3]
Biological Functions and Signaling Pathways of 12-HETE
12-HETE exerts its pleiotropic effects by interacting with specific cell surface receptors and activating a complex network of intracellular signaling cascades.
Receptor-Mediated Signaling: Three main G-protein coupled receptors (GPCRs) have been identified as targets for 12-HETE:
-
GPR31: A high-affinity receptor for 12(S)-HETE, also known as 12-HETER1.[9][10] It is coupled to Gα(i) proteins.[9]
-
Leukotriene B4 Receptor 2 (BLT2): A low-affinity receptor that can bind both 12(S)-HETE and 12(R)-HETE.[8][9]
-
Thromboxane A2 Receptor (TP): 12-HETE can act as a competitive inhibitor at this receptor, influencing vascular tone and platelet aggregation.[9][11]
Key Downstream Signaling Cascades: Binding of 12-HETE to its receptors initiates multiple downstream pathways that regulate fundamental cellular processes.
-
Integrin-Linked Kinase (ILK)/NF-κB Pathway: Activation of this pathway promotes cell survival and inhibits apoptosis, particularly in cancer cells.[6][12]
-
MAPK/ERK Pathway: The GPR31-mediated activation of MEK and ERK1/2 is crucial for cell proliferation and growth.[9][13]
-
PI3K/Akt Pathway: This pathway, stimulated by 12(S)-HETE, is a key driver of cell survival and anti-apoptotic responses.[9][13]
-
Protein Kinase C (PKC) and Src Kinase: These kinases are involved in 12-HETE-stimulated cell migration and adhesion.[13]
Role of 12-HETE in Pathophysiology
Elevated levels and dysregulated signaling of 12-HETE are implicated in numerous diseases.
-
Cancer: 12-HETE is strongly associated with tumor growth, angiogenesis, and metastasis, particularly in prostate, ovarian, and breast cancers.[1][8] It promotes cancer cell survival by inhibiting apoptosis and stimulating proliferation pathways.[6][12]
-
Cardiovascular Disease: 12-HETE has complex and context-dependent effects on the cardiovascular system. It is involved in platelet aggregation, vascular smooth muscle cell migration, and can contribute to the pathogenesis of atherosclerosis and ischemic heart disease.[1][9]
-
Inflammation: As a potent lipid mediator, 12-HETE acts as a chemoattractant for immune cells, promoting and sustaining inflammatory responses.[1][14] Its activity is linked to various inflammatory conditions.[14]
-
Diabetes: 12-HETE plays a detrimental role in diabetes and its complications. It can impair glucose-stimulated insulin secretion from pancreatic β-cells and induce apoptosis.[8][14] It is also a key mediator in the pathogenesis of diabetic retinopathy, promoting retinal inflammation and neovascularization.[10][15]
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of 12-HETE from cited literature.
Table 2: Reported Biological Activities and Concentrations of 12-HETE
| Parameter | Description | Value | Biological System |
| IC₅₀ | Concentration causing 50% inhibition of serum deprivation-induced caspase-3 activity. | 1.13 μM | Ovarian Cancer Cells[12] |
| EC₅₀ | Concentration causing 50% maximal relaxation of preconstricted arteries. | 0.63 μM (12(S)-HETE) | Mouse Mesenteric Arteries[11] |
| EC₅₀ | Concentration causing 50% maximal relaxation of preconstricted arteries. | 0.05 μM (12(R)-HETE) | Mouse Mesenteric Arteries[11] |
| Peak Concentration | Maximal concentration measured in cerebrospinal fluid (CSF) post-hemorrhage. | 2.8 - 21.9 ng/mL | Subarachnoid Hemorrhage Patients[16] |
Experimental Protocol: Quantification of 12-HETE via LC-MS/MS
The use of this compound as an internal standard is central to the accurate quantification of 12-HETE in biological matrices.
Methodology:
-
Sample Collection & Homogenization: Biological samples (e.g., plasma, tissue homogenates, cerebrospinal fluid) are collected.[5][16] Tissues are homogenized in an appropriate buffer to release cellular contents.
-
Internal Standard Spiking: A precise, known amount of this compound solution is added to each sample.[5]
-
Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the eicosanoids. The analytes are then eluted with an organic solvent.
-
LC Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system, typically equipped with a C18 column. A solvent gradient is used to separate 12-HETE and this compound from other lipids.[17] Chiral chromatography may be employed to resolve the 12(S) and 12(R) enantiomers.[5]
-
MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Data Analysis: The peak areas of the analyte (12-HETE) and the internal standard (this compound) are integrated. A calibration curve is generated using standards of known 12-HETE concentrations. The ratio of the 12-HETE peak area to the this compound peak area in the sample is used to calculate the exact concentration of endogenous 12-HETE by interpolating from the calibration curve.[5]
References
- 1. cellular-research.com [cellular-research.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 12(S)-HETE-d8 - Biochemicals - CAT N°: 334570 [bertin-bioreagent.com]
- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sapphire North America [sapphire-usa.com]
- 8. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 9. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Endothelial 12(S)-HETE vasorelaxation is mediated by thromboxane receptor inhibition in mouse mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Identification and quantification of the hydroxyeicosatetraenoic acids, 20-HETE and 12-HETE, in the cerebrospinal fluid after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
12-HETE-d8 chemical structure and properties
An In-depth Technical Guide to 12-HETE-d8
Introduction
12-Hydroxyeicosatetraenoic acid-d8 (this compound) is the deuterated form of 12-HETE, a major metabolic product of arachidonic acid metabolism.[1] Due to its structural similarity to the endogenous 12-HETE and its distinct mass, this compound serves as an ideal internal standard for the quantification of 12-HETE in various biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in experimental research.
Chemical Structure and Properties
This compound is a derivative of the 20-carbon polyunsaturated fatty acid, arachidonic acid, with a hydroxyl group at the 12th carbon and deuterium atoms incorporated at specific positions.[4] The formal chemical name for the 12(S) stereoisomer is 12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid.[3]
Table 1: Chemical and Physical Properties of 12(S)-HETE-d8
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₄D₈O₃ | [2][3][5] |
| Molecular Weight | 328.5 g/mol | [2][3][5] |
| CAS Number | 84807-90-9 | [2][3] |
| Purity | ≥99% deuterated forms (d1-d8) | [2][3] |
| Formulation | Typically a solution in acetonitrile (e.g., 100 µg/ml) | [3][6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Miscible with DMF, DMSO, and Ethanol. Soluble in 0.1 M Na₂CO₃ (2 mg/ml) and PBS (pH 7.2, 0.8 mg/ml). | [3][6] |
| UV max (λ) | 237 nm | [3][7] |
| SMILES | [2H]/C(C/C([2H])=C([2H])\CCCC(O)=O)=C([2H])/C=C([2H])/--INVALID-LINK--([2H])C/C([2H])=C([2H])\CCCCC | [3][5] |
| InChI Key | ZNHVWPKMFKADKW-FDBBORNLSA-N | [6] |
Biological Significance of 12-HETE
12-HETE, the non-deuterated counterpart of this compound, is a bioactive lipid mediator involved in a variety of physiological and pathological processes.[4] It is produced from arachidonic acid primarily through the action of lipoxygenase (LOX) enzymes, with 12(S)-HETE being the predominant product of 12-LOX in platelets.[4][8] 12-HETE can also be formed via cytochrome P450 enzymes.[6][7]
The biological functions of 12-HETE are diverse and include roles in inflammation, cell migration, cell proliferation, and angiogenesis.[9] It exerts its effects by activating specific signaling pathways.[9] For instance, 12(S)-HETE has been shown to activate the G-protein coupled receptor GPR31.[10][11] Activation of this receptor can lead to the inhibition of adenylate cyclase, which in turn modulates the activity of protein kinase A (PKA) and downstream effectors like the MAPK pathway (RAF-MEK-ERK1/2).[10] Furthermore, 12(S)-HETE signaling can involve other key cellular kinases such as protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and Src kinase.[9] These pathways can influence cellular processes like cell migration and spreading.[9]
Below is a diagram illustrating a simplified signaling pathway initiated by 12(S)-HETE.
Application as an Internal Standard in Mass Spectrometry
The primary application of this compound is as an internal standard for the accurate quantification of endogenous 12-HETE levels in biological matrices.[2][3] In mass spectrometry, an internal standard is a compound with a known concentration that is added to a sample prior to analysis. It helps to correct for variations in sample preparation, extraction efficiency, and instrument response.
The general workflow for using this compound as an internal standard is as follows:
-
Sample Collection: Biological samples (e.g., plasma, tissue homogenates) are collected.[12]
-
Spiking with Internal Standard: A known amount of this compound is added to each sample.[12][13]
-
Extraction: Lipids, including 12-HETE and this compound, are extracted from the sample, often using solid-phase extraction (SPE).[14]
-
Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC) or gas chromatography (GC).[12][14]
-
Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions.[12][14]
-
Quantification: The peak area ratio of the endogenous 12-HETE to the this compound internal standard is calculated. This ratio is then used to determine the concentration of 12-HETE in the original sample by comparing it to a calibration curve.[12]
The following diagram illustrates this experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. 12(S)-HETE-d8 - Biochemicals - CAT N°: 334570 [bertin-bioreagent.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sfrbm.org [sfrbm.org]
- 14. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
biological significance of 12-HETE pathway
An In-depth Technical Guide to the Biological Significance of the 12-HETE Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of 12-lipoxygenase (12-LOX) enzymes. Once considered a simple metabolic byproduct, 12-HETE is now recognized as a critical signaling molecule with pleiotropic effects on a wide array of cellular processes. It exerts its influence by binding to the G protein-coupled receptor GPR31, activating a cascade of downstream signaling pathways, including MAPK/ERK, PI3K/Akt, and NF-κB. This pathway is deeply implicated in the pathophysiology of numerous diseases, including cancer, inflammation, cardiovascular disorders, and diabetes. Its central role in promoting tumor cell proliferation, metastasis, angiogenesis, and chronic inflammation makes the 12-HETE pathway a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the 12-HETE synthesis and signaling axis, summarizes its biological significance with quantitative data, details key experimental methodologies for its study, and visualizes the core pathways to facilitate a deeper understanding for research and drug development.
The 12-Lipoxygenase (12-LOX) Pathway: Synthesis of 12-HETE
The 12-HETE pathway begins with the liberation of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (PLA2). Free AA is then metabolized by one of three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP450). The LOX family of enzymes catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids.[1][2]
Specifically, 12-LOX enzymes catalyze the stereoselective dioxygenation of AA at the 12th carbon position to form 12(S)-hydroperoxyeicosatetraenoic acid (12-HpETE).[3] This unstable intermediate is rapidly reduced by cellular glutathione peroxidases to the more stable 12(S)-HETE.[3][4] In mammals, there are three main types of 12-LOX, differing in tissue distribution and substrate preference: the platelet-type (ALOX12), the leukocyte-type, and the epidermal-type (ALOX12B).[1] While 12(S)-HETE is the primary enzymatic product, the R-stereoisomer, 12(R)-HETE, can also be formed.[5]
Signaling Mechanisms: The GPR31 Receptor Axis
12(S)-HETE is a lipid molecule that can transit cell membranes to exert its effects both intracellularly and extracellularly.[2][6] A primary mechanism for its extracellular signaling is through the orphan G protein-coupled receptor GPR31, which was identified as a high-affinity receptor for 12(S)-HETE and subsequently named 12-HETER.[7][8] GPR31 couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3]
Activation of GPR31 by 12(S)-HETE initiates several key downstream signaling cascades that are crucial for its diverse biological effects:
-
MAPK/ERK Pathway: 12(S)-HETE binding to GPR31 stimulates the MEK-ERK1/2 signaling cascade.[7][9] This pathway is fundamental in regulating cell proliferation, differentiation, and survival.
-
NF-κB Pathway: The 12-HETE/GPR31 axis also leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory and immune responses.[7][9]
-
PI3K/Akt Pathway: In certain cell types, such as pulmonary artery endothelial cells, 12(S)-HETE promotes cell survival through the activation of the PI3K/Akt pathway.[3]
Besides the high-affinity GPR31, 12-HETE has been reported to interact with other receptors, including the low-affinity leukotriene B4 receptor (BLT2) and the thromboxane A2 receptor, though the physiological relevance of these interactions is still being fully elucidated.[3][5]
References
- 1. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 6. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Redirecting [linkinghub.elsevier.com]
The Role of 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Inflammation and Cancer: A Technical Guide
Introduction
12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme.[1][2] It is increasingly recognized for its pivotal role in a variety of physiological and pathological processes, most notably inflammation and cancer.[1][3][4] As a signaling molecule, 12-HETE can exert its effects both intracellularly and extracellularly, modulating a wide array of cellular functions that contribute to disease pathogenesis.[3] This technical guide provides an in-depth overview of the current understanding of 12-HETE's mechanisms of action, its involvement in inflammatory and oncogenic signaling pathways, and the experimental methodologies used to investigate its functions. This document is intended for researchers, scientists, and professionals in drug development who are focused on the therapeutic potential of targeting the 12-LOX/12-HETE axis.
Biosynthesis of 12-HETE
The synthesis of 12-HETE is initiated by the release of arachidonic acid from the cell membrane by phospholipases. The 12-lipoxygenase (12-LOX) enzyme then catalyzes the stereoselective dioxygenation of arachidonic acid to form 12(S)-hydroperoxyeicosatetraenoic acid (12-HpETE).[5] This unstable intermediate is subsequently reduced by glutathione peroxidase to the more stable 12(S)-HETE.[6] There are different isoforms of 12-LOX, including the platelet-type (p12-LOX) and the leukocyte-type, which exhibit distinct tissue distribution and substrate preferences.[2][7]
The Role of 12-HETE in Inflammation
12-HETE is a potent pro-inflammatory mediator implicated in a range of inflammatory diseases, including diabetes, cardiovascular disease, and neuroinflammation.[3][8] Its inflammatory actions are multifaceted, involving the induction of oxidative stress, promotion of immune cell migration, and modulation of vascular permeability.[3]
Signaling Pathways in Inflammation
Extracellular 12-HETE primarily exerts its effects by binding to G protein-coupled receptors (GPCRs). The high-affinity receptor for 12-(S)-HETE is GPR31, also known as 12-HETER.[9] Additionally, 12-HETE can act as a low-affinity ligand for the leukotriene B4 receptor 2 (BLT2).[3][5][10]
Upon binding to GPR31, 12-HETE triggers a cascade of intracellular signaling events. This includes the activation of mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK), as well as the activation of the transcription factor nuclear factor-kappa B (NF-κB).[8][9][11] These pathways collectively lead to the upregulation of pro-inflammatory cytokines and chemokines.
Intracellularly, 12-HETE can promote oxidative stress by activating NADPH oxidase-1 (NOX-1), leading to the generation of reactive oxygen species (ROS).[3] It can also contribute to endoplasmic reticulum (ER) stress.[3]
Below is a diagram illustrating the general signaling pathway of 12-HETE in inflammation.
The Role of 12-HETE in Cancer
A growing body of evidence implicates 12-HETE in multiple stages of cancer progression, including tumor cell proliferation, survival, angiogenesis, and metastasis.[12][13] The expression of 12-LOX and the production of 12-HETE are often upregulated in various types of cancer cells.[4][12]
Signaling Pathways in Cancer
The pro-tumorigenic effects of 12-HETE are mediated by a complex network of signaling pathways. Similar to its role in inflammation, 12-HETE can activate protein kinase C (PKC), the PI3K/Akt pathway, ERK1/2, and NF-κB.[12][14]
-
Cell Proliferation and Survival: 12-HETE promotes cancer cell survival by inhibiting apoptosis.[15] It can activate the integrin-linked kinase (ILK)/NF-κB pathway, which upregulates anti-apoptotic proteins.[15][16]
-
Angiogenesis: 12-HETE stimulates the expression of vascular endothelial growth factor (VEGF), a key regulator of new blood vessel formation, which is essential for tumor growth.[8]
-
Metastasis: 12-HETE plays a crucial role in the metastatic cascade.[12] It enhances tumor cell motility, invasion, and adhesion to the vasculature.[12][17] These effects are partly mediated by the upregulation of integrins on the surface of cancer cells.[9]
The following diagram illustrates the key signaling pathways activated by 12-HETE in cancer progression.
Quantitative Data on 12-HETE Effects
The following tables summarize quantitative data from various studies on the effects of 12-HETE in inflammatory and cancer models.
Table 1: Effects of 12-HETE in Inflammatory Models
| Model System | 12-HETE Concentration | Observed Effect | Reference |
| Human Islets | 1 nM | Reduced glucose-stimulated insulin secretion | [3] |
| Human Islets | 100 nM | Induction of cell death | [3] |
| Human Retinal Microvascular Endothelial Cells (HRMECs) | 0.1 µM | Upregulation of pro-inflammatory cytokines (IL-6, TNFα) | [18] |
| Mouse Model | Intravitreal injection of 0.1 µM | Induced significant retinal gliosis | [18] |
Table 2: Effects of 12-HETE in Cancer Models
| Cell Line | 12-HETE Concentration | Observed Effect | Reference |
| OVCAR-3 (Ovarian Cancer) | 1 µM | Increased cell viability and inhibited apoptosis | [15] |
| OVCAR-3 (Ovarian Cancer) | IC₅₀ = 1.13 µM | Repressed caspase-3 activity induced by serum deprivation | [16] |
| Prostate Cancer Cells | Not specified | Stimulated cell invasion via GPR31 and MEK activation | [19] |
| A431 (Epidermoid Carcinoma) | Not specified | Stimulated cell migration on laminin | [14] |
Experimental Protocols
This section details common methodologies used to study the role of 12-HETE.
1. Measurement of 12-HETE Levels
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits provide a reliable and cost-effective method for quantifying 12-HETE in biological samples like serum, plasma, and tissue homogenates.[1][20] The principle is typically a competitive binding assay where 12-HETE in the sample competes with a labeled 12-HETE tracer for binding to a specific antibody.[1] The signal is inversely proportional to the amount of 12-HETE in the sample.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of 12-HETE.[20] It allows for the separation of 12-HETE from other eicosanoids by liquid chromatography followed by detection and quantification using mass spectrometry.[6][21] Chiral LC-MS/MS can be used to differentiate between the 12(S)-HETE and 12(R)-HETE enantiomers.[6][21]
2. Cell-Based Assays
-
Cell Viability and Apoptosis Assays: To assess the effect of 12-HETE on cell survival, various assays can be employed. Cell viability can be measured using MTT or LDH release assays. Apoptosis can be quantified by measuring caspase-3 activity, performing TUNEL staining, or using Annexin V/Propidium Iodide staining followed by flow cytometry.[15]
-
Cell Migration and Invasion Assays: The effect of 12-HETE on cell motility and invasion can be evaluated using Boyden chamber assays or Matrigel invasion assays. In these assays, cells are placed in the upper chamber and migrate towards a chemoattractant (e.g., 12-HETE) in the lower chamber. The number of migrated or invaded cells is then quantified.
3. Western Blotting
Western blotting is used to detect the activation of signaling proteins downstream of 12-HETE. Cells are treated with 12-HETE, and cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for the phosphorylated (active) forms of proteins like ERK1/2, Akt, and NF-κB.
4. Animal Models
-
Inflammation Models: Animal models of diseases like diabetes (e.g., Akita mice), ischemia-reperfusion injury, and diabetic retinopathy are used to study the in vivo effects of 12-HETE.[18][22] This can involve the administration of exogenous 12-HETE or the use of 12-LOX inhibitors or knockout mice.
-
Cancer Models: To study the role of 12-HETE in cancer, xenograft models are often used. Human cancer cells are injected into immunocompromised mice, and the effect of 12-LOX inhibitors or genetic manipulation of 12-LOX expression on tumor growth and metastasis is evaluated.
Below is a workflow diagram for a typical experiment investigating the effect of a 12-LOX inhibitor on tumor growth in a xenograft model.
12-HETE is a critical lipid mediator that plays a significant role in the pathogenesis of inflammation and cancer. Its ability to activate a multitude of pro-inflammatory and pro-tumorigenic signaling pathways makes the 12-LOX/12-HETE axis an attractive target for therapeutic intervention. A deeper understanding of the intricate mechanisms governing 12-HETE's actions will be crucial for the development of novel drugs aimed at treating a wide range of inflammatory diseases and malignancies. Further research is warranted to fully elucidate the therapeutic potential of targeting this pathway.
References
- 1. cellular-research.com [cellular-research.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Inflammation in Cancer by Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Endogenous 12(S)-HETE production by tumor cells and its role in metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. arvojournals.org [arvojournals.org]
- 19. portlandpress.com [portlandpress.com]
- 20. Analysis, physiological and clinical significance of 12-HETE: a neglected platelet-derived 12-lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An ALOX12-12-HETE-GPR31 signaling axis is a key mediator of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to 12-HETE-d8 as a Stable Isotope-Labeled Standard for Accurate Quantification of 12-HETE
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8) and its critical role as a stable isotope-labeled internal standard for the precise and accurate quantification of its endogenous analogue, 12-HETE, in complex biological matrices. This document details the biological significance of 12-HETE, the principles of stable isotope dilution mass spectrometry, detailed experimental protocols, and the necessary data for the successful implementation of this analytical technique in research and drug development.
Introduction to 12-HETE: A Biologically Potent Eicosanoid
12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the action of 12-lipoxygenase (12-LOX) enzymes.[1][2] It exists as two main stereoisomers, 12(S)-HETE and 12(R)-HETE, each with distinct biological activities. 12-HETE is implicated in a wide array of physiological and pathophysiological processes, making its accurate quantification essential for understanding its role in health and disease.
Key Biological Roles of 12-HETE:
-
Cancer Progression: 12-HETE has been shown to promote tumor cell proliferation, metastasis, and angiogenesis in various cancers.[2]
-
Inflammation and Immunity: It acts as a pro-inflammatory mediator, playing a role in inflammatory conditions such as atopic dermatitis.[3][4]
-
Cardiovascular Function: 12-HETE can influence platelet aggregation and has been linked to cardiovascular diseases.[1]
-
Diabetes: Elevated levels of 12-HETE have been associated with diabetic retinopathy.[5][6]
Given its potent and diverse biological activities, the ability to accurately measure 12-HETE concentrations in biological samples is of paramount importance for both basic research and clinical investigations.
The Principle of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution (SID) coupled with mass spectrometry (MS) is the gold standard for quantitative analysis of small molecules in complex samples. This technique relies on the use of a stable isotope-labeled internal standard, which is an analogue of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C).
This compound is chemically identical to 12-HETE but has a higher mass due to the incorporation of eight deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.
Diagram: Principle of Stable Isotope Dilution
Caption: Workflow illustrating the principle of stable isotope dilution for 12-HETE quantification.
By adding a known amount of this compound to a sample at the beginning of the extraction procedure, any sample loss during preparation and analysis affects both the analyte and the internal standard equally. The ratio of the endogenous analyte to the stable isotope-labeled standard remains constant, enabling highly accurate and precise quantification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of 12(S)-HETE-d8 is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₀H₂₄D₈O₃ |
| Molecular Weight | 328.5 g/mol |
| CAS Number | 84807-90-9 |
| Appearance | Typically supplied as a solution in a suitable organic solvent (e.g., acetonitrile, ethanol) |
| Storage | -20°C or -80°C |
Experimental Protocols
Accurate quantification of 12-HETE using this compound as an internal standard requires meticulous sample preparation and optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix. The goal is to efficiently extract 12-HETE and this compound while minimizing matrix effects.
Example Protocol: Extraction from Serum [5]
-
Aliquoting: Transfer 90 µL of serum to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Protein Precipitation and Extraction:
-
Add 400 µL of a pre-cooled (-40°C) extraction solution (methanol:acetonitrile = 1:1, v/v) containing the internal standard mixture.
-
Vortex the sample for 30 seconds.
-
Sonicate for 15 minutes in an ice-water bath.
-
Incubate at -40°C for 1 hour to facilitate protein precipitation.
-
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 400 µL of the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Diagram: LC-MS/MS Experimental Workflow
Caption: A typical workflow for the analysis of 12-HETE using LC-MS/MS.
LC-MS/MS Analysis
The following tables summarize typical LC-MS/MS parameters for the quantification of 12-HETE using this compound.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 1.7-5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 50 °C |
| Gradient | A suitable gradient from a lower to a higher percentage of mobile phase B to elute 12-HETE. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI) in Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 100 - 350 °C |
| Desolvation Temperature | 300 - 500 °C |
| Collision Gas | Argon or Nitrogen |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 12-HETE | 319.2 | 179.1 |
| 12-HETE | 319.2 | 219.1 |
| This compound | 327.2 | 184.1 |
| This compound | 327.2 | 227.1 |
Note: The optimal MRM transitions and collision energies should be determined empirically on the specific mass spectrometer being used.
Method Validation
A robust and reliable LC-MS/MS method for 12-HETE quantification requires thorough validation. Key validation parameters are summarized below.
Table 4: Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards. | R² > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra-day and inter-day precision. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ) |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10, with acceptable accuracy and precision. |
| Recovery | The efficiency of the extraction procedure. Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). | Analyte concentration should be within ±15% of the initial concentration. |
12-HETE Signaling Pathway
Understanding the signaling pathways of 12-HETE provides context for its biological importance. 12(S)-HETE, a prominent isomer, exerts its effects through various cell surface and intracellular receptors, activating downstream signaling cascades that influence cellular processes like proliferation, migration, and inflammation.
Diagram: 12(S)-HETE Signaling Pathway
Caption: Simplified signaling cascade initiated by 12(S)-HETE binding to its receptor, GPR31.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of eicosanoid biology. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides the necessary accuracy, precision, and reliability for the quantification of 12-HETE in complex biological matrices. The detailed protocols and data presented in this guide serve as a comprehensive resource for the implementation of this robust analytical methodology, paving the way for a deeper understanding of the role of 12-HETE in health and disease and facilitating the development of novel therapeutic interventions.
References
- 1. Analysis, physiological and clinical significance of 12-HETE: a neglected platelet-derived 12-lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased serum 12-hydroxyeicosatetraenoic acid levels are correlated with an increased risk of diabetic retinopathy in both children and adults with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of urinary 12(S)-hydroxyeicosatetraenoic acid by liquid chromatography-tandem mass spectrometry with column-switching technique: sex difference in healthy volunteers and patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding 12-HETE Signaling in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by 12-lipoxygenase (12-LOX) enzymes.[1] Initially identified as a product of platelets, 12-HETE is now recognized as a critical signaling molecule involved in a multitude of physiological and pathological processes.[1] It acts as a local autocrine and paracrine signaling agent, influencing cellular behavior in its immediate environment.[1] This guide provides a comprehensive technical overview of 12-HETE synthesis, its signaling pathways, and its diverse roles in cellular function, with a focus on cancer, inflammation, and angiogenesis. Additionally, it offers detailed experimental protocols for studying 12-HETE signaling.
Biosynthesis and Metabolism of 12-HETE
The synthesis of 12-HETE is a multi-step enzymatic process initiated by the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[2][3]
Synthesis of 12-HETE
The primary pathway for 12-HETE synthesis involves the action of 12-lipoxygenase enzymes on arachidonic acid.[1][4]
-
12(S)-HETE Synthesis: In humans, the platelet-type 12-lipoxygenase (ALOX12) metabolizes arachidonic acid to 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12(S)-HpETE).[1][5] This intermediate is then rapidly reduced to 12(S)-HETE by ubiquitous cellular peroxidases, such as glutathione peroxidases (GPX1, GPX2, and GPX4).[1][5][6]
-
12(R)-HETE Synthesis: The 12(R) stereoisomer is produced by the 12R-lipoxygenase enzyme (ALOX12B).[1] Cytochrome P450 enzymes can also produce a racemic mixture of 12(S)-HETE and 12(R)-HETE, with the R enantiomer often predominating.[1]
Metabolism of 12-HETE
Once synthesized, 12-HETE can be further metabolized through several pathways, leading to its inactivation or the generation of other bioactive molecules.
-
Oxidation: 12-HETE can be oxidized to 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-oxo-ETE).[1][4]
-
Beta-oxidation: 12-HETE can undergo peroxisomal and mitochondrial beta-oxidation, leading to the formation of shorter-chain metabolites.[7][8][9][10]
-
Acylation: 12-HETE can be incorporated into the sn-2 position of phospholipids, a process that may serve to sequester and inactivate or store the molecule for later release.[1]
Diagram of 12-HETE Synthesis and Metabolism
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Synthesis of 12-eicosatetraenoic acid derivatives [reactome.org]
- 6. Reactome | 12R-HpETE is reduced to 12R-HETE by GPX1/2/4 [reactome.org]
- 7. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual metabolic pathways of 12-HETE in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxyeicosatetraenoic acid metabolism in cultured human skin fibroblasts. Evidence for peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: 12-HETE-d8 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 12-HETE-d8, a deuterated analog of 12-hydroxyeicosatetraenoic acid (12-HETE). It is intended for researchers in academia and industry who require a high-purity internal standard for accurate quantification of 12-HETE and for those investigating the biological roles of this important lipid mediator.
This compound: Supplier and Purity Information
This compound is a critical tool for mass spectrometry-based lipidomics. Its stable isotope label allows it to be distinguished from the endogenous, unlabeled 12-HETE, making it an ideal internal standard for quantification.
Prominent Supplier
A primary and well-established supplier of this compound is Cayman Chemical . They offer two principal forms of the deuterated standard:
-
(±)this compound: A racemic mixture of the 12(R) and 12(S) enantiomers.
-
12(S)-HETE-d8: The specific deuterated form of the biologically active 12(S) enantiomer.
Quantitative Data Summary
The following tables summarize the key specifications for both (±)this compound and 12(S)-HETE-d8, primarily sourced from Cayman Chemical.
Table 1: Product Specifications for (±)this compound
| Specification | Value |
| Purity | ≥98% ((±)12-HETE) |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d8); ≤1% d0[1] |
| Molecular Formula | C₂₀H₂₄D₈O₃[2] |
| Formula Weight | 328.5 g/mol [2] |
| Formulation | A solution in acetonitrile (typically 100 µg/ml)[2] |
| Storage Temperature | -20°C[2] |
| Stability | ≥ 2 years[2] |
Table 2: Product Specifications for 12(S)-HETE-d8
| Specification | Value |
| Purity | ≥99% deuterated forms (d1-d8)[3] |
| Molecular Formula | C₂₀H₂₄D₈O₃[3] |
| Formula Weight | 328.5 g/mol [3] |
| Formulation | A solution in acetonitrile (typically 100 µg/ml)[3] |
| Storage Temperature | -20°C[3] |
| Stability | ≥ 2 years[3] |
Experimental Protocols: Quantification of 12-HETE using this compound
This compound is predominantly used as an internal standard for the quantification of 12-HETE in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on established methodologies.
Materials
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
This compound internal standard solution
-
Organic solvents (e.g., methanol, acetonitrile, hexane, isopropanol, ethyl acetate)
-
Formic acid or acetic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Sample Preparation and Extraction
-
Thawing and Spiking: Thaw the biological sample on ice. Add a known amount of this compound internal standard to the sample. The amount added should be comparable to the expected concentration of endogenous 12-HETE.
-
Protein Precipitation and Lipid Extraction: Add ice-cold organic solvent (e.g., methanol or a mixture of hexane/isopropanol) to the sample to precipitate proteins and extract lipids.[4] Vortex thoroughly.
-
Phase Separation: Centrifuge the sample to pellet the precipitated proteins. Collect the supernatant containing the lipid extract. A biphasic extraction (e.g., using the Bligh and Dyer method or a methyl-tert-butyl ether based method) can also be employed for cleaner extracts.[5]
-
Solid Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the HETEs with a higher-percentage organic solvent (e.g., ethyl acetate or acetonitrile).[6]
-
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the eluted fraction under a gentle stream of nitrogen. Reconstitute the dried extract in the LC-MS mobile phase.[4]
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient of mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol, to separate 12-HETE from other lipids.
-
Mass Spectrometric Detection:
-
The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ion pairs for 12-HETE and this compound are monitored.
-
Data Analysis
-
Peak Integration: Integrate the peak areas for both the endogenous 12-HETE and the this compound internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of endogenous 12-HETE to the peak area of the this compound internal standard.
-
Quantification: Determine the concentration of 12-HETE in the original sample by comparing the calculated ratio to a standard curve generated with known amounts of unlabeled 12-HETE and a fixed amount of this compound.
Signaling Pathways and Visualizations
12(S)-HETE, the predominant biologically active enantiomer, exerts its effects by binding to a specific G-protein coupled receptor (GPCR).
12(S)-HETE Signaling Pathway
12(S)-HETE binds to the G-protein coupled receptor GPR31.[2][3] This interaction initiates a signaling cascade that can lead to various cellular responses, including cell migration, proliferation, and inflammation. The binding of 12(S)-HETE to GPR31, which is coupled to a Gαi/o protein, leads to the activation of downstream pathways, including the MEK-ERK1/2 and NF-κB pathways.[3]
Experimental Workflow for Lipidomics
The following diagram illustrates a typical workflow for the quantification of 12-HETE in biological samples using this compound as an internal standard.
References
- 1. Comprehensive lipidomic workflow for multicohort population phenotyping using stable isotope dilution targeted liquid chromatography-mass spectrometry [spiral.imperial.ac.uk]
- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for 12-HETE-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability of 12-HETE-d8, a deuterated internal standard crucial for the accurate quantification of 12-hydroxyeicosatetraenoic acid (12-HETE). This document outlines commercially available products, provides detailed experimental protocols for its use in mass spectrometry-based assays, and illustrates the key signaling pathways involving 12-HETE.
Commercial Availability of this compound
This compound is readily available from several reputable suppliers of research biochemicals. It is primarily intended for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. The deuterated standard allows for precise quantification of endogenous 12-HETE by correcting for sample loss during extraction and variations in instrument response.
Below is a summary of commercially available this compound products:
| Supplier | Product Name | Catalog Number | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Available Sizes | Storage |
| Cayman Chemical | (±)this compound | 31745 | 2525175-25-9 | C₂₀H₂₄D₈O₃ | 328.5 | ≥98% (≥99% deuterated forms d₁-d₈) | 100 µg, 500 µg, 1 mg | -20°C |
| Bertin Bioreagent | 12(S)-HETE-d8 | 334570 | 84807-90-9 | C₂₀H₂₄D₈O₃ | 328.5 | Not specified | 25 µg, 50 µg, 100 µg | -20°C (Shipped on dry ice) |
| MedChemExpress | This compound | HY-114251S | Not specified | C₂₀H₂₄D₈O₃ | 328.53 | Not specified | 100 µg, 500 µg, 1 mg | -20°C |
Experimental Protocols
The use of this compound as an internal standard is critical for the accurate and precise quantification of 12-HETE in biological samples. Below are detailed methodologies for sample preparation, extraction, and analysis using LC-MS/MS and GC-MS.
Quantification of 12-HETE in Plasma using LC-MS/MS
This protocol outlines a common procedure for the extraction and quantification of 12-HETE from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Hexane
-
2-Propanol
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma in a glass tube, add 10 µL of the this compound internal standard solution.[1]
-
Vortex briefly to mix.
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[1]
-
Vortex for 30 seconds.
-
Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.[1]
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction and combine the organic layers.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Solid Phase Extraction (SPE) - Optional Cleanup Step:
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Reconstitute the dried extract in 1 mL of 10% methanol and load it onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol to remove impurities.
-
Elute the analytes with 1 mL of methanol.
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried residue in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).[2]
-
Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 50% to 90% B over 40 minutes.[2]
-
Flow Rate: 50 µL/min[2]
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy and other parameters: Optimize for the specific instrument used.
Quantification of 12-HETE using GC-MS
This protocol involves derivatization to increase the volatility of the analyte for GC-MS analysis.
Materials:
-
Biological sample (e.g., tissue homogenate)
-
This compound internal standard
-
Extraction solvents (e.g., hexane, ethyl acetate)
-
Triphenylphosphine (for reduction of hydroperoxides)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous sodium sulfate
-
Nitrogen gas evaporator
Procedure:
-
Extraction and Reduction:
-
Homogenize the tissue sample in a suitable buffer.
-
Add the this compound internal standard.
-
Extract the lipids using a solvent system like hexane:isopropanol.
-
Reduce any hydroperoxy-eicosatetraenoic acids (HPETEs) to their corresponding HETEs by adding triphenylphosphine.[3]
-
-
Purification:
-
Perform solid-phase extraction as described in the LC-MS/MS protocol to purify the HETE fraction.
-
-
Derivatization:
-
Dry the purified sample under nitrogen.
-
Add the derivatizing agent (e.g., BSTFA) and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.[3]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280°C) to elute the analytes.
-
Ionization: Electron Impact (EI)
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for the TMS derivatives of 12-HETE and this compound. For example, for the methyl ester, TMS ether derivative of 12-HETE, a characteristic ion is m/z 301.[3]
Signaling Pathways Involving 12-HETE
12-HETE is a bioactive lipid mediator that exerts its effects by binding to specific cell surface receptors, primarily the G protein-coupled receptor 31 (GPR31).[4] This interaction triggers a cascade of intracellular signaling events that are implicated in various physiological and pathological processes, including cancer progression and inflammation.
12-HETE/GPR31 Signaling Pathway
The binding of 12(S)-HETE to its receptor GPR31 initiates signaling through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of Protein Kinase A (PKA). Furthermore, GPR31 activation can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of hydroperoxy-eicosatetraenoic acids and hydroxy-eicosatetraenoic acids as indicators of lipid peroxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 12-HETE-d8: Applications in Quantitative Analysis and Biological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8), a deuterated analog of the biologically active lipid mediator 12-HETE. Due to its chemical and physical similarity to the endogenous compound, this compound serves as an invaluable internal standard for the accurate quantification of 12-HETE in various biological matrices using mass spectrometry-based techniques. This document outlines its chemical properties, provides a detailed experimental protocol for its use, and explores the significant signaling pathways of its non-deuterated counterpart, 12-HETE.
Core Properties of this compound
This compound is a synthetic, stable isotope-labeled version of 12-HETE, a major metabolite of arachidonic acid formed through the action of 12-lipoxygenase (12-LOX) enzymes or cytochrome P450.[1][2] The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the endogenous 12-HETE by mass spectrometry, while maintaining nearly identical chromatographic behavior and extraction efficiency. This makes it an ideal internal standard for correcting for sample loss during preparation and for variations in instrument response.
The following table summarizes the key quantitative data for the common stereoisomers of this compound.
| Property | 12(S)-HETE-d8 | (±)this compound |
| CAS Number | 84807-90-9[1] | 2525175-25-9[2][3][4] |
| Molecular Formula | C₂₀H₂₄D₈O₃[1] | C₂₀H₂₄D₈O₃[2] |
| Molecular Weight | 328.5 g/mol [1] | 328.5 g/mol [2] |
| Formal Name | 12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d₈ acid[1] | (±)12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d₈ acid[2] |
| Purity | ≥99% deuterated forms (d₁-d₈)[1] | ≥99% deuterated forms (d₁-d₈)[2] |
| Formulation | A solution in acetonitrile[1] | A solution in acetonitrile[2] |
Experimental Protocol: Quantification of 12-HETE using this compound by LC-MS/MS
The following is a generalized protocol for the extraction and quantification of 12-HETE from biological samples, such as plasma, tissue homogenates, or cell culture media, using this compound as an internal standard.[5][6]
1. Sample Preparation and Lipid Extraction:
-
Spiking with Internal Standard: To each biological sample, add a known amount of this compound solution (e.g., 1 ng).[6] This should be done at the very beginning of the sample preparation to account for any loss during the extraction process.
-
Protein Precipitation and Extraction: For plasma or cell culture media, add a solvent like methanol to precipitate proteins. For tissues, homogenize in a suitable buffer and then extract the lipids. A common method is liquid-liquid extraction using a solvent system such as hexane/2-propanol/acetic acid.[7]
-
Solvent Evaporation and Reconstitution: After extraction, the organic phase is collected and evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a small volume of the mobile phase used for the LC-MS/MS analysis.[5]
2. Liquid Chromatography Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of eicosanoids. For separating the R and S enantiomers of 12-HETE, a chiral column is required.[6]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed to achieve good separation of 12-HETE from other lipids.[6]
-
Flow Rate: The flow rate will depend on the column dimensions but is typically in the range of 200-500 µL/min.
3. Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for analyzing HETEs.
-
Analysis Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring a specific precursor ion to product ion transition for both the analyte (12-HETE) and the internal standard (this compound).
-
MRM Transitions: The table below lists the typical MRM transitions for 12-HETE and this compound.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 12-HETE | 319.2 | 179.1 |
| This compound | 327.12 | 184.04 |
4. Data Analysis and Quantification:
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of 12-HETE to this compound against a series of known concentrations of a 12-HETE standard.
-
Quantification: The concentration of 12-HETE in the biological samples is then determined by interpolating the measured peak area ratio from the calibration curve.
Below is a graphical representation of the experimental workflow.
The Biological Significance of 12-HETE and Its Signaling Pathways
12-HETE, the analyte measured using this compound, is a potent lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, cell proliferation, migration, and angiogenesis.[8][9] It exerts its effects by activating specific cell surface and intracellular signaling pathways.
12-HETE Biosynthesis:
Arachidonic acid, released from the cell membrane by phospholipase A2, is converted to 12-hydroperoxyeicosatetraenoic acid (12-HpETE) by 12-lipoxygenase. 12-HpETE is then rapidly reduced to 12-HETE by glutathione peroxidase.[8]
Key Signaling Pathways Activated by 12-HETE:
12-HETE has been shown to activate several downstream signaling cascades, primarily through the G-protein coupled receptor GPR31.[8][10] Activation of GPR31 can lead to the stimulation of multiple pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: 12-HETE can activate the ERK1/2 signaling cascade, which is crucial for cell proliferation and survival.[11]
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is a key regulator of cell growth, survival, and metabolism, and its activation by 12-HETE can contribute to cancer progression.[11][12]
-
Protein Kinase C (PKC) Pathway: 12-HETE can stimulate PKC, which is involved in cell migration and adhesion.[11]
-
NF-κB Pathway: Activation of NF-κB by 12-HETE promotes the expression of pro-inflammatory and pro-survival genes.[13]
Conclusion
This compound is an essential tool for researchers in the field of lipidomics and cell signaling. Its use as an internal standard enables the reliable and accurate quantification of the biologically active lipid mediator 12-HETE. Understanding the role of 12-HETE in various signaling pathways is critical for elucidating its function in health and disease, and for the development of novel therapeutic strategies targeting these pathways. This guide provides a foundational understanding of the technical aspects of using this compound and the biological context of its non-deuterated analog.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Guide: Storage and Stability of 12-HETE-d8 Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the best practices for the storage and handling of 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8) solutions to ensure their stability and integrity for research applications. This compound is a deuterated analog of 12-HETE, a critical lipid mediator involved in numerous physiological and pathological processes. It is primarily used as an internal standard for the accurate quantification of endogenous 12-HETE in biological samples by mass spectrometry. Maintaining the chemical stability of this standard is paramount for reliable and reproducible results.
Core Principles of this compound Stability
12-HETE, and by extension its deuterated analog, is a polyunsaturated fatty acid derivative. Its structure, containing multiple double bonds and a hydroxyl group, makes it susceptible to degradation through several mechanisms:
-
Oxidation: The double bonds are prone to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat. This can lead to the formation of various byproducts, including hydroperoxides and ketones, compromising the purity of the standard.
-
Isomerization: The geometry of the double bonds can change, leading to the formation of different isomers.
-
Esterification: The carboxylic acid group can react with alcohols, especially during long-term storage in alcoholic solvents at improper temperatures.
-
Solvent Effects: The choice of solvent can impact the long-term stability of the solution.
Deuteration at specific positions can enhance metabolic stability by slowing down enzymatic processes, which is a key advantage in drug development. However, it does not inherently protect the molecule from chemical degradation through oxidation or other non-enzymatic pathways.
Recommended Storage and Handling
Proper storage and handling are critical to preserving the integrity of this compound solutions. The following recommendations are based on manufacturer guidelines and best practices in lipidomics.
Long-Term Storage
For long-term stability, this compound solutions should be stored under conditions that minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures significantly slow down chemical degradation and oxidation reactions. |
| Solvent | Anhydrous organic solvents such as acetonitrile or ethanol. | These solvents are compatible with this compound and are suitable for analytical techniques like LC-MS. Water should be avoided for long-term storage. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen). | Displacing oxygen with an inert gas prevents oxidative degradation of the polyunsaturated fatty acid chain. |
| Container | Amber glass vials with Teflon-lined caps. | Amber glass protects the compound from light, which can catalyze oxidation. Teflon-lined caps provide a tight seal and are chemically inert. |
| Duration | Up to 2 years at -20°C in acetonitrile. | Based on manufacturer-provided stability data. For longer periods, storage at -80°C is recommended. |
Handling and Aliquoting
To prevent contamination and degradation of the main stock solution, it is crucial to handle it properly.
-
Equilibration: Before opening, allow the vial to warm to room temperature for at least 60 minutes. This prevents condensation of atmospheric water into the cold solvent, which can compromise stability.
-
Aliquoting: It is highly recommended to prepare smaller aliquots from the main stock solution for daily use. This minimizes the number of freeze-thaw cycles the main stock is subjected to and reduces the risk of contamination.
-
Inert Gas: After preparing aliquots, flush the headspace of the main stock vial and the new aliquot vials with an inert gas before sealing and returning to the freezer.
Experimental Protocols
The following protocols outline the typical use of a this compound solution as an internal standard in a quantitative mass spectrometry workflow.
Preparation of a Stock Solution
If this compound is obtained as a solid, a stock solution must be prepared.
-
Solvent Selection: Choose an appropriate anhydrous solvent, such as acetonitrile or ethanol.
-
Dissolution: Dissolve the solid this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Storage: Store the stock solution as recommended in the long-term storage table.
Preparation of Working Solutions and Calibration Standards
-
Solvent Change: If the shipping solvent (e.g., acetonitrile) is not compatible with your assay, it can be changed. Evaporate the solvent under a gentle stream of nitrogen and immediately redissolve the residue in the desired solvent (e.g., ethanol, DMSO).
-
Serial Dilutions: Prepare a series of working solutions and calibration standards by performing serial dilutions of the stock solution. The diluent should ideally be the same as the final solvent used for sample analysis to avoid matrix effects.
-
Short-Term Storage: Working solutions and calibration standards can typically be stored at -20°C for up to one month. For daily use, they can be kept at 4°C for a short period, but should be prepared fresh as needed whenever possible.
Sample Preparation for LC-MS Analysis (Eicosanoid Extraction)
This is a general protocol for extracting eicosanoids from a biological matrix (e.g., plasma, cell culture media) using this compound as an internal standard.
-
Sample Collection: Collect the biological sample.
-
Spiking with Internal Standard: Add a known amount of this compound working solution to the sample. This should be done at the earliest stage of sample preparation to account for analyte loss during extraction.
-
Protein Precipitation: Add cold methanol (typically 2-3 volumes) to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the eicosanoids (including this compound) with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for the LC-MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Visualized Workflows and Pathways
Experimental Workflow for Sample Analysis
The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative analysis experiment.
Caption: Workflow for quantitative analysis using this compound.
Simplified 12-HETE Signaling Pathway
12-HETE is a lipid mediator that exerts its effects by activating specific signaling cascades within cells. Understanding this pathway is crucial for researchers investigating its biological role.
Caption: Simplified signaling pathway of 12(S)-HETE.
Conclusion
The stability of this compound solution is critical for its effective use as an internal standard in quantitative studies. Adherence to proper storage conditions, including low temperatures (-20°C to -80°C), the use of appropriate anhydrous organic solvents, and protection from light and oxygen by using amber vials and an inert atmosphere, is essential. Careful handling, such as aliquoting and proper equilibration before use, will further preserve the integrity of the standard, leading to more accurate and reproducible research outcomes.
Methodological & Application
Application Notes and Protocols for the Quantification of 12-HETE using 12-HETE-d8 as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of the 12-lipoxygenase (12-LOX) enzyme. It plays a significant role in various physiological and pathophysiological processes, including inflammation, cell proliferation, and cancer metastasis. Accurate quantification of 12-HETE in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as 12-HETE-d8, is essential for reliable quantification, as it effectively corrects for variations in sample preparation and matrix effects.[1] This document provides detailed application notes and protocols for the quantification of 12-HETE using this compound as an internal standard by LC-MS/MS.
12-HETE Signaling Pathway
12-HETE exerts its biological effects by activating specific cell surface and intracellular signaling pathways. A primary receptor for 12(S)-HETE is the G-protein coupled receptor 31 (GPR31).[2][3] Activation of GPR31 by 12-HETE initiates a signaling cascade that can lead to the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3][4] These pathways, in turn, regulate the expression of genes involved in inflammation, cell growth, and angiogenesis.[4][5]
Caption: 12-HETE signaling cascade.
Experimental Workflow
The general workflow for the quantification of 12-HETE in biological samples involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: LC-MS/MS quantification workflow.
Experimental Protocols
Materials and Reagents
-
12(S)-HETE standard (Cayman Chemical or equivalent)
-
12(S)-HETE-d8 internal standard (Cayman Chemical or equivalent)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Hexane, ethyl acetate (for Liquid-Liquid Extraction)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological matrix (plasma, serum, tissue homogenate, etc.)
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required level of cleanliness. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used.
Protocol 2.1: Liquid-Liquid Extraction (LLE) for Plasma/Serum
-
To 100 µL of plasma or serum in a glass tube, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 500 µL of a 1:1 (v/v) mixture of hexane and ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 3-6) on the aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2.2: Solid-Phase Extraction (SPE) for Cell Culture Media or Tissue Homogenates
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 1 mL of cell culture medium or tissue homogenate, add 10 µL of this compound internal standard solution.
-
Acidify the sample to pH 3-4 with formic acid.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 40% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Typical Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0-4.0 kV |
| Source Temperature | 120-150°C |
| Desolvation Temperature | 350-450°C |
| Gas Flow Rates | Optimize for specific instrument |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 12-HETE | 319.2 | 179.1 |
| This compound | 327.2 | 184.1 |
Note: These are common transitions; optimization on the specific mass spectrometer is recommended.[6]
Quantitative Data Summary
The use of this compound as an internal standard allows for the construction of a calibration curve by plotting the peak area ratio of 12-HETE to this compound against the concentration of the 12-HETE standards.
Table 1: Typical Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery | > 80% |
These values are representative and may vary depending on the specific matrix and instrumentation.
Table 2: Example Calibration Curve Data
| 12-HETE Conc. (ng/mL) | Peak Area Ratio (12-HETE/12-HETE-d8) |
| 0.1 | 0.012 |
| 0.5 | 0.061 |
| 1 | 0.125 |
| 5 | 0.630 |
| 10 | 1.245 |
| 50 | 6.280 |
| 100 | 12.550 |
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the accurate quantification of 12-HETE in various biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in drug development and life sciences to implement this methodology in their laboratories. Adherence to proper sample preparation techniques and optimization of LC-MS/MS parameters are critical for achieving reliable and reproducible results.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Regulation of Inflammation in Cancer by Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Spiking 12-HETE-d8 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 12-HETE-d8 as an internal standard for the quantitative analysis of 12-HETE in various biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of 12-lipoxygenase (12-LOX) enzymes. It is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer metastasis. Accurate quantification of 12-HETE in biological matrices is crucial for understanding its role in these processes. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification by correcting for sample loss during preparation and for matrix effects during LC-MS/MS analysis.
This guide details recommended concentrations for spiking this compound in plasma/serum, tissue homogenates, and cell culture media, along with comprehensive protocols for sample preparation, extraction, and LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical concentrations, analytical ranges, and mass spectrometry parameters for the analysis of 12-HETE using this compound as an internal standard.
Table 1: Recommended Spiking Concentrations of this compound
| Sample Type | Recommended Spiking Concentration | Reference |
| Plasma/Serum | Final concentration of 100 ng/mL in reconstituted sample | [1] |
| Tissue Homogenate | 1 ng per ~10 mg of tissue | [2] |
| Cell Culture Media | 10 ng per sample (prior to extraction) | [3] |
Table 2: LC-MS/MS Parameters for 12-HETE and this compound Analysis
| Parameter | 12-HETE | This compound | Reference |
| Precursor Ion (m/z) | 319.2 | 327.12 / 327.0 | [1][2] |
| Product Ion (m/z) | 179.1 | 184.04 / 184.0 | [1][2] |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | [1][2][3] |
Table 3: Example Analytical Performance
| Parameter | Value | Reference |
| Calibration Curve Range | 1 - 5,000 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) in Serum | 0.976 ng/mL | [4] |
Signaling Pathway of 12-HETE
12-HETE is an eicosanoid synthesized from arachidonic acid by the enzyme 12-lipoxygenase (12-LOX)[5][6]. It exerts its biological effects by activating specific cell surface receptors, such as GPR31, and modulating various downstream signaling cascades[5][6]. These pathways can influence cellular processes like proliferation, migration, and apoptosis, and are implicated in conditions such as cancer and diabetic retinopathy[7][8][9].
Experimental Protocols
Protocol 1: Analysis of 12-HETE in Plasma/Serum
This protocol details the extraction and analysis of 12-HETE from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (e.g., 1 µg/mL in ethanol)
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Centrifuge
-
Sample vials
Procedure:
-
Sample Thawing: Thaw frozen plasma/serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma/serum, add a known amount of this compound internal standard to achieve a final concentration within the calibration range (e.g., 10 ng).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 2: Analysis of 12-HETE in Tissue Homogenates
This protocol is suitable for the analysis of 12-HETE in various tissue types.
Materials:
-
Tissue samples (e.g., brain, liver)
-
This compound internal standard solution
-
Homogenization buffer (e.g., PBS)
-
Homogenizer (e.g., bead beater, sonicator)
-
Methanol or a mixture of hexane/isopropanol, LC-MS grade
-
Centrifuge
-
SPE cartridges (optional, for cleanup)
-
Sample vials
Procedure:
-
Tissue Weighing: Weigh a small piece of frozen tissue (e.g., 10-20 mg).
-
Homogenization:
-
Place the tissue in a tube with an appropriate volume of ice-cold homogenization buffer.
-
Add a known amount of this compound internal standard (e.g., 1 ng per 10 mg of tissue)[2].
-
Homogenize the tissue until a uniform suspension is achieved.
-
-
Extraction:
-
Add 3-4 volumes of cold methanol or hexane/isopropanol (3:2, v/v) to the homogenate.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Cleanup (Optional): If high levels of interfering substances are expected, perform SPE as described in Protocol 1.
-
Solvent Evaporation: Evaporate the supernatant to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.
-
LC-MS/MS Analysis: Transfer to an autosampler vial for injection.
Protocol 3: Analysis of 12-HETE in Cell Culture Media
This protocol is designed for the quantification of 12-HETE secreted into cell culture media.
Materials:
-
Cell culture media samples
-
This compound internal standard solution
-
Acetonitrile, LC-MS grade
-
Centrifuge
-
Sample vials
Procedure:
-
Sample Collection: Collect the cell culture medium from the cell culture plates or flasks.
-
Internal Standard Spiking: To a defined volume of media (e.g., 500 µL), add the this compound internal standard.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to the medium. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet precipitated proteins[10].
-
Supernatant Dilution: Take the supernatant and dilute it as needed with the initial mobile phase to bring the analyte concentration into the linear range of the assay[10].
-
LC-MS/MS Analysis: Transfer the diluted supernatant to an autosampler vial for analysis.
Concluding Remarks
The protocols and data presented provide a robust framework for the quantitative analysis of 12-HETE in diverse biological samples. The use of this compound as an internal standard is critical for achieving accurate and reproducible results. Researchers should optimize the specific parameters, including spiking concentration and sample cleanup procedures, based on their individual experimental needs and the analytical instrumentation available.
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for 12-HETE Analysis Using 12-HETE-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme. It plays a significant role in various physiological and pathological processes, including inflammation, platelet aggregation, angiogenesis, and cancer metastasis. Accurate quantification of 12-HETE in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics targeting the 12-LOX pathway. This application note provides detailed protocols for the sample preparation and analysis of 12-HETE using a stable isotope-labeled internal standard, 12-HETE-d8, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring accurate and precise quantification.
Signaling Pathway of 12-HETE
12-HETE exerts its biological effects through a complex signaling network. It is synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2. The 12-lipoxygenase (12-LOX) enzyme then converts arachidonic acid into 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently reduced to 12-HETE by glutathione peroxidase.[1][2] 12-HETE can then act on its cell surface receptor, GPR31, a G-protein coupled receptor.[3][4][5] Activation of GPR31 by 12-HETE initiates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) pathways.[3][4][6] These pathways regulate a wide range of cellular processes, such as cell proliferation, survival, migration, and inflammation.
Experimental Protocols
This section details two common methods for the extraction of 12-HETE from biological samples: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method may depend on the sample matrix, sample volume, and desired throughput.
Materials and Reagents
-
12-HETE and this compound standards (e.g., from Cayman Chemical)
-
HPLC-grade methanol, acetonitrile, hexane, ethyl acetate, and water
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation Workflow
The general workflow for 12-HETE analysis involves sample collection and homogenization, addition of the internal standard, extraction of the analyte, solvent evaporation, reconstitution, and finally, analysis by LC-MS/MS.
References
- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | 12R-HpETE is reduced to 12R-HETE by GPX1/2/4 [reactome.org]
- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Lipid Extraction Methods for 12-HETE Analysis
Introduction
12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid metabolite of arachidonic acid, produced via the 12-lipoxygenase (12-LOX) pathway.[1][2][3] It functions as a signaling molecule implicated in a variety of physiological and pathological processes, including inflammation, platelet aggregation, angiogenesis, and cancer metastasis.[1][2][4] Given its role as a potential biomarker and therapeutic target, accurate and reproducible quantification of 12-HETE in biological matrices is critical for researchers, scientists, and drug development professionals.
The primary challenge in 12-HETE analysis lies in its low endogenous concentrations and the complexity of the biological samples (e.g., plasma, serum, tissue homogenates) in which it is measured. Effective extraction and purification are paramount to remove interfering substances like proteins and phospholipids, and to concentrate the analyte prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]
This document provides detailed application notes on the primary lipid extraction methodologies for 12-HETE analysis: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). It includes comprehensive experimental protocols, a comparative summary of their performance, and diagrams of the 12-HETE signaling pathway and experimental workflows.
The 12-HETE Signaling Pathway
12-HETE exerts its biological effects by interacting with specific cell surface receptors and modulating various downstream signaling cascades. The G protein-coupled receptor 31 (GPR31), also known as the 12-HETE receptor 1 (12-HETER1), is a high-affinity receptor for 12-HETE.[2][4] Activation of GPR31 can trigger multiple intracellular pathways, including those involving protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), extracellular signal-regulated kinases (ERK1/2), and NF-κB, influencing cellular functions like migration, proliferation, and survival.[1][4][8]
Overview of Lipid Extraction Workflows
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on factors such as sample matrix, required purity, sample throughput, and available equipment. Both methods aim to separate lipids, including 12-HETE, from proteins and other water-soluble components.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) using a Modified Bligh & Dyer Method
This protocol is adapted from the Bligh and Dyer method and is effective for extracting 12-HETE from tissue homogenates and plasma.[5] It utilizes a monophasic solution of chloroform and methanol to denature proteins and solubilize lipids, followed by the addition of water or saline to induce a phase separation.
Materials:
-
Biological sample (e.g., ~0.5-1.0 g tissue, 1 mL plasma)
-
Internal Standard (IS): 12(S)-HETE-d8
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution or purified water
-
Conical glass centrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of >1,500 x g)
-
Nitrogen evaporator or SpeedVac
-
Autosampler vials
Procedure:
-
Sample Homogenization: For tissue samples, homogenize in a suitable buffer or saline solution on ice.
-
Internal Standard Spiking: To a 1 mL aliquot of the sample (homogenate or plasma), add the internal standard (e.g., 12(S)-HETE-d8) to a final concentration of approximately 100 ng/mL.[5] This corrects for analyte loss during extraction and analysis.
-
Monophasic Mixture Creation: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.[5]
-
Vortexing: Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and protein precipitation.[5]
-
Phase Separation Induction:
-
Centrifugation: Centrifuge the sample at 1,600 x g for 15 minutes at 4°C.[5] This will result in two distinct phases: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids. A protein disk may be visible at the interface.
-
Collection: Carefully aspirate and discard the upper aqueous layer. Using a clean glass pipette, transfer the lower chloroform layer to a new tube, avoiding the protein interface.
-
Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitution: Reconstitute the dried lipid residue in a small, precise volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis (e.g., methanol or acetonitrile/water mixture).[5][9] Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to LLE by using a solid sorbent (commonly C18) to retain the analyte of interest while contaminants are washed away.[10]
Materials:
-
Biological sample (e.g., plasma, urine, cell culture media)
-
Internal Standard (IS): 12(S)-HETE-d8
-
SPE Cartridges (e.g., C18, 100-200 mg)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Purified water with 0.1% formic or acetic acid (for pH adjustment)
-
Elution Solvent (e.g., acetonitrile or methanol)
-
SPE vacuum manifold
-
Centrifuge, vortex mixer, nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw samples on ice.
-
Add the internal standard (e.g., 12(S)-HETE-d8) to the sample.
-
For high-protein samples like plasma, precipitate proteins by adding 3 volumes of cold acetonitrile or methanol, vortex, and centrifuge to pellet the protein. Collect the supernatant.[10]
-
Acidify the sample (or supernatant) to a pH of ~4.0 by adding 0.1% formic or acetic acid. This ensures that 12-HETE (a carboxylic acid) is in its neutral form to bind effectively to the C18 sorbent.
-
-
Cartridge Conditioning:
-
Place the C18 cartridges on the vacuum manifold.
-
Wash the sorbent with 1-2 column volumes of methanol.[11]
-
Equilibrate the sorbent with 1-2 column volumes of purified water (acidified to the same pH as the sample). Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge. Apply a slow, steady flow rate (e.g., 1-2 mL/min) using gentle vacuum.
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of purified water to remove salts and polar interferences.
-
A second wash with a weak organic solvent (e.g., 5-10% methanol in water) can be performed to remove more lipophilic interferences without eluting the 12-HETE.[9]
-
-
Drying: Dry the cartridge bed completely by applying a strong vacuum for 5-10 minutes. This removes residual water which can interfere with the elution step.
-
Elution:
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis as described in the LLE protocol.
Quantitative Data and Method Comparison
Direct comparative studies on extraction recovery specifically for 12-HETE are not always published with consistent parameters. However, based on the principles of each technique and data for similar eicosanoids, a qualitative and quantitative comparison can be made.[12]
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquid phases based on analyte solubility. | Partitioning between a solid stationary phase and a liquid mobile phase. |
| Selectivity | Lower. Co-extracts a broad range of lipids and other lipophilic molecules. | Higher. Sorbent chemistry and wash steps can be optimized for target analytes.[10] |
| Typical Recovery | Generally good (70-90%), but can be variable and matrix-dependent. | High and reproducible (often >80-95%) with method optimization.[12] |
| Extract Cleanliness | Less clean. May contain significant matrix components requiring further cleanup. | Cleaner extracts. Effectively removes salts, phospholipids, and proteins. |
| Throughput | Lower. Can be labor-intensive and difficult to automate. | Higher. Amenable to automation using 96-well plates and vacuum manifolds.[13] |
| Solvent Consumption | High. Requires significant volumes of organic solvents like chloroform.[14] | Lower. Uses smaller volumes of solvent for conditioning, washing, and elution. |
| Cost | Lower initial cost (glassware and solvents). | Higher initial cost (cartridges, manifold), but can be cost-effective at high throughput. |
| Best Suited For | Broad lipid profiling, initial discovery work, samples with high lipid content. | Targeted quantitative analysis, high-throughput screening, complex or "dirty" matrices.[7] |
Complete Experimental and Analytical Workflow
The extraction process is a critical part of a larger workflow that begins with sample collection and ends with data analysis. Proper handling at each stage is essential for accurate results.
Conclusion
Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable and effective methods for isolating 12-HETE from biological samples for quantitative analysis.
-
LLE , particularly the Bligh & Dyer method, is a classic and robust technique suitable for a wide range of samples, though it may result in less pure extracts and is more labor-intensive.[5]
-
SPE offers superior selectivity and cleanliness, leading to more reproducible results and reduced matrix effects in LC-MS/MS analysis.[10] Its amenability to automation makes it the preferred choice for studies involving a large number of samples.
The optimal method selection requires careful consideration of the specific research question, sample type, and available resources. For targeted, high-sensitivity quantification of 12-HETE, a well-optimized SPE protocol is generally recommended. Regardless of the method chosen, the inclusion of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable quantification.
References
- 1. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Note: Absolute Quantification of Eicosanoids using 12-HETE-d8 by LC-MS/MS
Introduction
Eicosanoids are a family of bioactive lipid signaling molecules derived from the oxygenation of 20-carbon fatty acids, primarily arachidonic acid (AA).[1] They are critical mediators in a wide range of physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.[1] Given their potent biological activity and typically low endogenous concentrations, accurate and sensitive quantification is essential for research and drug development.[1][2][3]
This application note details a robust method for the absolute quantification of eicosanoids, specifically 12-hydroxyeicosatetraenoic acid (12-HETE), in biological matrices using a stable isotope-labeled internal standard, 12-HETE-d8, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle of stable isotope dilution involves adding a known quantity of the deuterated internal standard to a sample.[4] Because the internal standard is chemically identical to the analyte, it co-elutes and experiences similar ionization efficiency and matrix effects during analysis, allowing for highly accurate and precise quantification.[4]
12-HETE Signaling Pathway
12-HETE is a major metabolite of arachidonic acid produced by the enzyme 12-lipoxygenase (12-LOX).[5][6] It exerts its biological effects by binding to the G protein-coupled receptor GPR31.[5][7][8] This interaction triggers a cascade of downstream signaling pathways, including Protein Kinase C (PKC), Phosphatidylinositol 3-kinase (PI3K), Mitogen-activated protein kinase (MAPK), and Nuclear Factor-kappa B (NF-κB), which are involved in processes like cell migration, proliferation, and inflammation.[5][7][9]
Experimental Protocols
1. Overall Experimental Workflow
The procedure involves sample collection and preparation, spiking with the this compound internal standard, solid-phase extraction (SPE) to isolate the eicosanoids, and subsequent analysis by LC-MS/MS for absolute quantification.
2. Materials and Reagents
-
This compound Internal Standard (e.g., Cayman Chemical, Item No. 31745)[10]
-
Eicosanoid standards for calibration curve
-
Biological samples (e.g., plasma, serum, tissue homogenate)
-
HPLC-grade solvents: Methanol, Acetonitrile, Water, Hexane, Ethyl Acetate[11]
-
Formic Acid or Acetic Acid
-
Inhibitors (optional, to prevent ex-vivo formation): Indomethacin, BHT[11][13][14]
-
Standard lab equipment: centrifuge, evaporator (nitrogen stream or SpeedVac), vortex mixer
3. Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is a generalized procedure adapted from established methods for eicosanoid extraction.[11][12][15]
-
Sample Collection : Collect biological samples and immediately add an antioxidant like BHT and/or a cyclooxygenase inhibitor like indomethacin to prevent artificial eicosanoid formation.[11][13] Samples should be kept on ice and processed quickly or snap-frozen and stored at -80°C.[12][13]
-
Internal Standard Spiking : To 1 mL of plasma or tissue homogenate, add a known amount of this compound internal standard (e.g., 1 ng).[14][16] Also, add a mixture of deuterated internal standards for other eicosanoids being quantified.[17]
-
Protein Precipitation & Acidification : Add 2 volumes of ice-cold methanol to the sample, vortex, and incubate at -20°C for 45 minutes to precipitate proteins.[12] Centrifuge at 1,000 x g for 10 minutes at 4°C.[12] Collect the supernatant and acidify to a pH of ~3.5 with 2M hydrochloric acid or formic acid.[11]
-
SPE Column Conditioning : Prepare a C18 SPE column by washing with 5-10 mL of methanol, followed by 5-10 mL of deionized water.[11][12]
-
Sample Loading : Apply the acidified supernatant to the conditioned C18 column.[11]
-
Washing : Wash the column sequentially to remove impurities:
-
Elution : Elute the eicosanoids from the column with 10 mL of ethyl acetate or methyl formate.[11][12]
-
Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[12] Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 50:50 methanol/water).[12]
4. LC-MS/MS Analysis
The following are typical starting parameters. Optimization for specific instruments is recommended.
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Agilent, Waters) |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[15] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.02% Acetic Acid[15][16] |
| Mobile Phase B | Acetonitrile/Methanol (90:10) with 0.1% Acetic Acid[2] |
| Flow Rate | 0.3 mL/min[2] |
| Gradient | A linear gradient appropriate for separating eicosanoids (e.g., 20% B to 95% B over 20 min)[2] |
| Injection Volume | 10 µL[16] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[14][18] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[18] |
| Table 1: Suggested LC-MS/MS Parameters. |
5. MRM Transitions and Data Acquisition
Monitor the specific precursor-to-product ion transitions for the analyte (12-HETE) and the internal standard (this compound).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 12-HETE | 319.2 | 179.1 | [16] |
| This compound | 327.2 | 184.0 | [16] |
| Table 2: Example MRM Transitions for 12-HETE and its Deuterated Standard. |
6. Quantification Logic and Data Analysis
Absolute quantification is achieved by creating a calibration curve with known concentrations of the 12-HETE standard, each containing a fixed amount of the this compound internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
Data Presentation
Example Calibration Curve
A calibration curve is constructed by analyzing a series of standards with known concentrations of 12-HETE and a constant concentration of this compound.
| 12-HETE Conc. (ng/mL) | This compound Conc. (ng/mL) | 12-HETE Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 5 | 10,500 | 108,000 | 0.097 |
| 1.0 | 5 | 21,200 | 109,500 | 0.194 |
| 5.0 | 5 | 108,000 | 110,000 | 0.982 |
| 10.0 | 5 | 215,000 | 107,500 | 2.000 |
| 50.0 | 5 | 1,090,000 | 109,000 | 10.000 |
| 100.0 | 5 | 2,200,000 | 110,000 | 20.000 |
| Table 3: Representative data for generating a calibration curve (R² > 0.99). |
Example Quantification in Biological Samples
The validated method can be used to compare eicosanoid levels in different sample groups. Studies have found 12-HETE concentrations in human serum and cerebrospinal fluid to be in the ng/mL range.[2][19]
| Sample ID | Group | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |
| Control 1 | Control | 0.485 | 2.4 |
| Control 2 | Control | 0.521 | 2.6 |
| Control 3 | Control | 0.450 | 2.2 |
| Treated 1 | Treated | 2.540 | 12.7 |
| Treated 2 | Treated | 2.380 | 11.9 |
| Treated 3 | Treated | 2.610 | 13.1 |
| Table 4: Example quantification of 12-HETE in control vs. treated human plasma samples. |
The use of this compound as an internal standard provides a highly accurate, precise, and reliable method for the absolute quantification of 12-HETE in complex biological matrices. The described solid-phase extraction and LC-MS/MS protocol offers the sensitivity and specificity required to measure low-level endogenous eicosanoids, making it an invaluable tool for researchers in inflammation, pharmacology, and clinical biomarker discovery.
References
- 1. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. arborassays.com [arborassays.com]
- 12. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 13. caymanchem.com [caymanchem.com]
- 14. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.4.3. Eicosanoid Extraction and Analysis [bio-protocol.org]
- 18. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification and quantification of the hydroxyeicosatetraenoic acids, 20-HETE and 12-HETE, in the cerebrospinal fluid after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 12-HETE-d8 in Lipidomics Research: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the use of 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8) in lipidomics research. It details its critical role as an internal standard for the accurate quantification of its endogenous analogue, 12-HETE, a significant signaling molecule in various physiological and pathological processes. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to facilitate its application in your research.
Introduction to 12-HETE and the Role of this compound
12-hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme. It is implicated in a multitude of cellular processes, including inflammation, cell migration, proliferation, and angiogenesis. Dysregulation of 12-HETE signaling has been linked to various diseases such as cancer, diabetes, and cardiovascular diseases.
Given its low endogenous concentrations and its involvement in critical signaling pathways, the accurate and precise quantification of 12-HETE in biological matrices is paramount for understanding its role in health and disease. This compound, a deuterated analog of 12-HETE, serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to 12-HETE, ensuring similar extraction efficiency and ionization response, while its mass difference allows for its distinct detection. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for sample loss during preparation and for variations in instrument response, thereby enabling reliable and reproducible quantification.[1][2][3]
12-HETE Signaling Pathway
12-HETE exerts its biological effects by activating various downstream signaling cascades. A key receptor for 12-HETE is the G-protein coupled receptor GPR31. Upon binding, it can trigger multiple pathways, including the MAPK/ERK, PI3K/Akt, and PKC pathways, influencing cell migration, proliferation, and survival.[4][][6][7]
Quantitative Data for 12-HETE Analysis using this compound
The following tables summarize typical concentrations of this compound used as an internal standard and the corresponding calibration curve ranges for the quantification of 12-HETE in various biological matrices.
| Table 1: this compound Internal Standard Concentrations for Various Sample Types | |
| Biological Matrix | This compound Concentration |
| Plasma/Serum | 100 ng/mL[4] |
| Tissue Homogenate (e.g., skin, spleen, lymph nodes) | 100 ng/mL[4] |
| Brain Tissue | 1 ng[8] |
| Cell Culture Media | 10 ng[9] |
| Table 2: Calibration Curve Ranges for 12-HETE Quantification | ||
| Biological Matrix | Calibration Curve Range | Reference |
| Plasma, Skin, Spleen, Lymph Nodes | 1 - 5,000 ng/mL | [4] |
| Plasma | LLOQ: 100 pg/mL | [10] |
| Cell Culture Media | 0.3 - 100 ng | [9] |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for accurate lipid analysis and depends on the biological matrix.[11][12][13] Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[12][14]
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum
-
To 100 µL of plasma or serum, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of a cold solvent mixture, such as methanol or acetonitrile, to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 500 µL of a non-polar solvent like hexane or ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (upper) layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water, 80:20, v/v).
Protocol 2: Solid-Phase Extraction (SPE) for Tissue Homogenates
-
Homogenize the tissue sample (e.g., 50 mg) in a suitable buffer.
-
Add 10 µL of this compound internal standard solution.
-
Perform protein precipitation as described in the LLE protocol.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the lipids with a high-percentage organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 12-HETE.
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically employed for HETEs.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
| Table 3: MRM Transitions for 12-HETE and this compound | ||
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 12-HETE | 319.2 | 179.1 |
| This compound | 327.2 | 184.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Experimental Workflow and Data Analysis
The overall workflow for the quantitative analysis of 12-HETE using this compound as an internal standard is depicted below.
The use of a deuterated internal standard is a cornerstone of robust quantitative mass spectrometry. The following diagram illustrates the logical relationship and the principle behind this approach.
Conclusion
This compound is an indispensable tool for researchers in the field of lipidomics. Its use as an internal standard in LC-MS/MS-based methods allows for the accurate and reliable quantification of 12-HETE in a variety of biological samples. The protocols and data presented in this application note provide a solid foundation for the successful implementation of 12-HETE analysis in studies investigating its role in health and disease, ultimately contributing to the development of new diagnostic and therapeutic strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. lcms.cz [lcms.cz]
- 13. Assessment of plasma 12(S)-Hydroxyeicosatetraenoic acid as a biomarker to predict mortality in adults with severe trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of 12-HETE-d8 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the robust detection and quantification of the deuterated internal standard, 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in the analysis of its non-deuterated counterpart, 12-HETE, a critical lipid mediator in various physiological and pathological processes.
Introduction to 12-HETE Signaling
12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive eicosanoid synthesized from arachidonic acid primarily by the enzyme 12-lipoxygenase (12-LOX). It plays a significant role in a multitude of cellular processes, including inflammation, cell migration, and angiogenesis.[1][2] 12-HETE exerts its effects through various signaling pathways, often initiated by binding to its receptor, GPR31.[3][4][5] Understanding the signaling cascade of 12-HETE is crucial for elucidating its role in diseases such as cancer and cardiovascular conditions.[3][4]
The signaling pathway of 12(S)-HETE involves the activation of several downstream effectors. Upon binding to GPR31, a Gα(i/o) coupled receptor, it inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent inhibition of Protein Kinase A (PKA).[5] This can lead to the activation of the MAPK/ERK pathway.[1][3] Additionally, 12(S)-HETE signaling can involve Protein Kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and Src kinase.[1] These pathways collectively contribute to cellular responses like migration, proliferation, and survival.[1][3]
Mass Spectrometry Settings for this compound Detection
The accurate quantification of 12-HETE in biological samples necessitates the use of a stable isotope-labeled internal standard, such as this compound. The following table summarizes the typical mass spectrometry parameters for the detection of this compound using Multiple Reaction Monitoring (MRM) in negative ion mode.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 327.12 - 327.3 | [6][7] |
| Product Ion 1 (m/z) | 184.04 - 184.2 | [7] |
| Product Ion 2 (m/z) | 264.0 | [6] |
| Ionization Mode | Negative Electrospray (ESI-) | |
| Collision Energy (eV) | 20 - 35 | [7] |
| Declustering Potential (V) | Varies by instrument | |
| Collision Cell Exit Potential (V) | Varies by instrument |
Note: Optimal collision energies and other voltage parameters are instrument-dependent and should be optimized accordingly.
Experimental Protocols
A generalized workflow for the analysis of this compound and endogenous 12-HETE from biological matrices is depicted below.
References
- 1. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. arborassays.com [arborassays.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Application Note: Quantification of Eicosanoids Using a 12-HETE-d8 Standard Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction: 12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid metabolite of arachidonic acid produced via the 12-lipoxygenase (12-LOX) pathway. It plays a significant role in various physiological and pathological processes, including inflammation, platelet aggregation, cell migration, and cancer metastasis.[1][2][3] Accurate quantification of 12-HETE in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics. Stable isotope-labeled internal standards, such as 12-HETE-d8, are essential for reliable quantification using mass spectrometry-based methods, as they correct for sample loss during extraction and variations in instrument response. This application note provides detailed protocols for creating a standard curve using this compound for the quantification of eicosanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides an overview of standard curve principles for Enzyme-Linked Immunosorbent Assays (ELISA).
12-HETE Signaling Pathway
12-HETE exerts its biological effects by interacting with specific cell surface receptors, such as the G protein-coupled receptor 31 (GPR31), and modulating various downstream signaling cascades.[2][4] Key pathways activated by 12-HETE include the Protein Kinase C (PKC), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Extracellular signal-regulated kinase (ERK1/2) pathways, which are involved in cell survival, proliferation, and migration.[1][5]
Caption: The 12-HETE signaling cascade.
Experimental Protocols
Method 1: Standard Curve Generation for LC-MS/MS
This protocol describes the creation of a standard curve for the quantification of an analyte (e.g., 12-HETE) using its deuterated analog (this compound) as an internal standard (I.S.). The principle relies on adding a fixed amount of the I.S. to each calibration standard and sample, then plotting the ratio of the analyte peak area to the I.S. peak area against the analyte concentration.
Materials and Reagents:
-
12-HETE analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
Ultrapure water
-
Microcentrifuge tubes
-
Calibrated pipettes
-
LC-MS/MS system (e.g., coupled to a triple quadrupole mass spectrometer)[8]
Protocol:
-
Preparation of Stock Solutions:
-
Analyte Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of 12-HETE in methanol.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Internal Standard (400 ng/mL): Dilute the I.S. stock solution with methanol to create a working solution of 400 ng/mL.[6]
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the 12-HETE analyte stock solution with methanol to prepare a series of standard solutions. A typical concentration range is 1-5,000 ng/mL.[6]
-
For each calibration point, transfer a known volume (e.g., 50 µL) of each 12-HETE standard into a new tube.
-
Spike each calibration standard with a fixed amount of the Working Internal Standard solution to achieve a final I.S. concentration of 100 ng/mL in each tube.[6] For example, add 25 µL of the 400 ng/mL I.S. working solution to each standard.
-
Adjust the final volume with mobile phase or reconstitution solvent.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
-
Aliquot a specific volume of the sample into a microcentrifuge tube.
-
Spike the sample with the same fixed amount of Working Internal Standard (e.g., to a final concentration of 100 ng/mL) as used for the calibration standards.[6]
-
Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove proteins and other interfering substances.[8][9]
-
Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase.[6][8]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution.[9][10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and monitor the specific Multiple Reaction Monitoring (MRM) transitions.[11]
-
Inject the prepared calibration standards and samples into the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (12-HETE) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / I.S. Area) for each calibration standard.
-
Plot the peak area ratio against the corresponding concentration of the analyte standards.
-
Perform a linear regression analysis to generate a standard curve. The R² value should be >0.99 for a valid curve.[6]
-
Use the equation from the linear regression to calculate the concentration of 12-HETE in the unknown samples based on their measured peak area ratios.
-
Caption: Workflow for LC-MS/MS quantification.
Method 2: Standard Curve Generation for Competitive ELISA
While this compound is primarily used for MS-based methods, this section outlines the general protocol for generating a standard curve in a competitive ELISA for 12-HETE. In this format, the concentration of the analyte is inversely proportional to the signal.
Protocol Overview:
-
Reagent Preparation: Prepare wash buffers, standards, and other reagents as specified by the ELISA kit manufacturer.[12] The standards will be unlabeled 12-HETE provided in the kit.
-
Standard Dilution: Prepare a serial dilution of the 12-HETE standard, creating a range of known concentrations (e.g., 0.091-200 ng/mL).[13] A blank or zero standard (containing no analyte) is also required.
-
Assay Procedure:
-
Add standards and samples to the wells of the microplate, which is pre-coated with an antibody.
-
Add a fixed amount of enzyme-conjugated 12-HETE (the "tracer") to each well. This tracer competes with the 12-HETE in the sample/standard for binding to the antibody on the plate.
-
Incubate the plate to allow binding to occur.[14]
-
Wash the plate to remove any unbound reagents.[14]
-
Add a substrate (e.g., TMB) that reacts with the enzyme on the tracer to produce a colorimetric signal.[14]
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[14]
-
-
Data Analysis:
-
Plot the absorbance (or %B/B0) for each standard against its known concentration.
-
The resulting curve will be sigmoidal, with the signal decreasing as the concentration of 12-HETE increases.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of 12-HETE in the unknown samples.
-
Data Presentation
Quantitative data from the standard curve analysis should be summarized for clarity and easy interpretation.
Table 1: Representative Standard Curve Data for 12-HETE by LC-MS/MS This table presents example data. Actual results will vary based on instrumentation and experimental conditions.
| Standard Concentration (ng/mL) | Analyte Peak Area | I.S. (this compound) Peak Area | Peak Area Ratio (Analyte/I.S.) |
| 1.0 | 5,250 | 510,000 | 0.010 |
| 5.0 | 26,100 | 505,000 | 0.052 |
| 25.0 | 135,500 | 515,000 | 0.263 |
| 100.0 | 540,000 | 508,000 | 1.063 |
| 500.0 | 2,750,000 | 512,000 | 5.371 |
| 1000.0 | 5,480,000 | 509,000 | 10.766 |
| Linearity (R²) | > 0.999 [6] |
Table 2: Typical Performance of a 12-HETE Competitive ELISA Kit
| Parameter | Typical Value | Reference |
| Assay Range | 0.091 - 200 ng/mL | [13] |
| Sensitivity (80% B/B0) | ~0.5 ng/mL | [12][13] |
| Midpoint (50% B/B0) | 3.0 - 6.5 ng/mL | [13] |
| Detection Wavelength | 405 - 450 nm | [12][14] |
References
- 1. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. bioelsa.com [bioelsa.com]
Application Notes and Protocols: The Role of 12-HETE-d8 in Elucidating Arachidonic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8) in the investigation of arachidonic acid (AA) metabolism. The deuterated analog, this compound, serves as an indispensable tool, primarily as an internal standard, for the accurate quantification of its endogenous, non-deuterated counterpart, 12-HETE, and other related eicosanoids. This document outlines the metabolic pathways of arachidonic acid, the signaling functions of 12-HETE, and detailed protocols for its analysis.
Introduction to Arachidonic Acid Metabolism
Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a key component of cellular membranes.[1] Upon cellular stimulation by mechanical, chemical, or physical stimuli, or by inflammatory mediators, AA is liberated from membrane phospholipids by the action of phospholipase A2 (PLA2).[1][2] The free AA is then rapidly metabolized by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, leading to the formation of a diverse group of bioactive lipid mediators known as eicosanoids.[2][3][4] These molecules are critical regulators of a wide array of physiological and pathological processes, including inflammation, hemostasis, and cell proliferation.[1][2][3]
The 12-Lipoxygenase Pathway and 12-HETE
The 12-lipoxygenase (12-LOX) pathway is a crucial branch of arachidonic acid metabolism. The 12-LOX enzyme catalyzes the insertion of molecular oxygen into arachidonic acid to form 12-hydroperoxyeicosatetraenoic acid (12-HpETE).[5] This intermediate is then rapidly reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).[5][6] 12-HETE exists as two main stereoisomers, 12(S)-HETE and 12(R)-HETE, which are produced by different 12-LOX enzymes and can have distinct biological activities.[7]
Data Presentation
The accurate quantification of 12-HETE in biological matrices is critical for understanding its role in various physiological and pathological states. Below are examples of reported concentrations of 12-HETE in human cerebrospinal fluid (CSF) after subarachnoid hemorrhage (SAH).
| Patient Condition | Peak 12-HETE Concentration (ng/mL) | Peak 20-HETE Concentration (ng/mL) | Reference |
| SAH with symptomatic cerebral vasospasm (Patient 1) | 21.9 | 2.9 | [8] |
| SAH with symptomatic cerebral vasospasm (Patient 2) | 2.8 | 0.7 | [8] |
| SAH without symptomatic cerebral vasospasm | Not detectable in most samples | Not detectable in most samples | [8] |
Signaling Pathways
Arachidonic Acid Metabolism Pathways
Arachidonic acid released from the cell membrane is metabolized by three main pathways to produce a variety of bioactive eicosanoids.
Caption: Major enzymatic pathways of arachidonic acid metabolism.
12(S)-HETE Signaling Pathway
12(S)-HETE exerts its biological effects by activating specific cell surface receptors and downstream signaling cascades, leading to various cellular responses.[9]
Caption: Simplified 12(S)-HETE signaling pathway.
Experimental Protocols
The use of a deuterated internal standard like this compound is crucial for correcting for sample loss during extraction and for variations in instrument response, thereby ensuring accurate and precise quantification of endogenous 12-HETE.
General Experimental Workflow for 12-HETE Analysis
The following diagram illustrates a typical workflow for the analysis of 12-HETE from biological samples using LC-MS/MS.
Caption: Workflow for 12-HETE analysis using an internal standard.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of eicosanoids from cell culture media or plasma.[10][11][12][13]
Materials:
-
Biological sample (e.g., 1 mL plasma)
-
This compound internal standard solution (concentration determined by experimental needs)
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Acetic Acid
-
Solid-Phase Extraction (SPE) columns (e.g., Strata-X)
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system
Procedure:
-
Thaw the biological sample on ice.
-
Add a known amount of this compound internal standard to the sample. For instance, add 10 ng of the deuterated standard.[10]
-
Acidify the sample to pH ~4 with acetic acid.
-
Condition the SPE column by washing with 3 mL of methanol followed by 3 mL of water.[12]
-
Load the sample onto the conditioned SPE column.
-
Wash the column with 3.5 mL of 10% methanol in water to remove interfering substances.[10]
-
Elute the eicosanoids with 1 mL of methanol.[11]
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.[11][12]
Protocol 2: LC-MS/MS Analysis
This is a general protocol for the chromatographic separation and mass spectrometric detection of 12-HETE and this compound. Specific parameters will need to be optimized for the instrument in use.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example): [14][15]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[14]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.6 mL/min[14]
Mass Spectrometry Conditions (Example): [15][16]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Collision Energy and other source parameters: Optimize for maximum signal intensity for each transition.
Quantification: The concentration of endogenous 12-HETE is determined by calculating the peak area ratio of the analyte to the internal standard (12-HETE/12-HETE-d8) and comparing this ratio to a standard curve prepared with known amounts of non-deuterated 12-HETE and a fixed amount of this compound.[16]
Conclusion
This compound is a critical tool for researchers studying the role of the 12-lipoxygenase pathway in health and disease. Its use as an internal standard in mass spectrometry-based analytical methods allows for the reliable quantification of endogenous 12-HETE, providing valuable insights into the complex network of arachidonic acid metabolism and its downstream signaling effects. The protocols and information provided herein serve as a guide for the application of this compound in this exciting field of research.
References
- 1. Arachidonic acid metabolism | PPTX [slideshare.net]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwyo.edu [uwyo.edu]
- 7. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 8. Identification and quantification of the hydroxyeicosatetraenoic acids, 20-HETE and 12-HETE, in the cerebrospinal fluid after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
poor recovery of 12-HETE-d8 in sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor recovery of 12-HETE-d8 during sample extraction and analysis.
Troubleshooting Guide: Poor Recovery of this compound
Low recovery of the internal standard, this compound, can compromise the accuracy of your quantitative analysis. This guide provides a systematic approach to identifying and resolving common issues during sample extraction.
Question: My recovery of this compound is consistently low. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery of this compound is a common issue that can arise from several factors throughout the sample preparation and analysis workflow. To pinpoint the problem, it's essential to evaluate each step of your process, from sample handling to the final analytical measurement. Below is a step-by-step troubleshooting guide.
Step 1: Evaluate Sample Handling and Storage
Eicosanoids like 12-HETE are susceptible to degradation.[1] Improper handling and storage can lead to significant loss before extraction even begins.
-
Issue: Degradation due to improper temperature or exposure to oxygen.
-
Troubleshooting:
-
Process samples on ice or at 4°C to minimize enzymatic activity.[1]
-
Snap-freeze samples in liquid nitrogen immediately after collection and store them at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
Consider the use of antioxidants, such as butylated hydroxytoluene (BHT), during sample homogenization to prevent auto-oxidation.
-
Step 2: Optimize Solid-Phase Extraction (SPE) Protocol
Solid-phase extraction is a critical step where significant analyte loss can occur. The following table outlines common SPE problems and their solutions.
Table 1: Troubleshooting Solid-Phase Extraction (SPE) for this compound
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Retention (this compound found in flow-through) | Incorrect Sorbent Choice: The sorbent is not appropriate for retaining 12-HETE. | For reversed-phase SPE (e.g., C18), ensure the sorbent is suitable for retaining hydrophobic molecules like 12-HETE.[2][3][4] |
| Improper Sample pH: The pH of the sample is not optimal for retention. 12-HETE is a carboxylic acid with a pKa around 4.9.[5] | Acidify the sample to a pH at least 2 units below the pKa (e.g., pH 3-4) to ensure it is in its neutral, less polar form, which enhances retention on a reversed-phase sorbent.[5][6] | |
| Sample Solvent Too Strong: The organic solvent content in the sample is too high, preventing the analyte from binding to the sorbent. | Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.[3] | |
| High Flow Rate: The sample is loaded too quickly, not allowing for sufficient interaction between this compound and the sorbent. | Decrease the sample loading flow rate to approximately 1 mL/min.[5] | |
| Analyte Loss During Washing (this compound found in wash eluate) | Wash Solvent is Too Strong: The organic content of the wash solvent is too high, prematurely eluting the analyte. | Use a weaker wash solvent. For reversed-phase SPE, this means a lower percentage of organic solvent (e.g., 10-20% methanol in water).[7] |
| Poor Elution (this compound remains on the column) | Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent. | Increase the strength of the elution solvent. For reversed-phase SPE, use a higher percentage of a non-polar organic solvent like methanol, acetonitrile, or ethyl acetate.[2][7] |
| Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the bound analyte. | Increase the elution volume in small increments and test for recovery.[2] | |
| Secondary Interactions: The analyte is interacting with the sorbent through mechanisms other than the primary one (e.g., ion exchange with silica). | Add a modifier to the elution solvent, such as a small amount of acid (e.g., 0.1% formic acid) or base, to disrupt secondary interactions.[2] | |
| Poor Reproducibility | Inconsistent SPE Column Packing: Variations in the packing material can lead to channeling and inconsistent results. | Use high-quality, pre-packed SPE cartridges from a reputable supplier. |
| Drying of the Sorbent Bed: If the sorbent bed dries out between conditioning and sample loading, retention can be compromised. | Ensure the sorbent bed remains wetted throughout the conditioning and loading steps.[2] |
Step 3: Address Non-Specific Binding
12-HETE is a lipophilic molecule and can adhere to plasticware, leading to significant losses.
-
Issue: Adsorption of this compound to pipette tips, collection tubes, and other labware.
-
Troubleshooting:
-
Use polypropylene or silanized glass tubes and pipette tips.
-
Rinse pipette tips with the sample or solvent multiple times.
-
Consider adding a small amount of a non-ionic surfactant, such as Tween 20, to your buffers to reduce non-specific binding.
-
Step 4: Evaluate LC-MS/MS Analysis
Issues with the analytical instrumentation can also manifest as poor recovery.
-
Issue: Poor ionization efficiency, ion suppression, or incorrect MS/MS transition monitoring.
-
Troubleshooting:
-
Ensure the mass spectrometer is properly calibrated and tuned.
-
Optimize the electrospray ionization (ESI) source parameters for 12-HETE. It is typically analyzed in negative ion mode.
-
Check for and mitigate matrix effects by optimizing the sample cleanup or using a different ionization source if available.
-
Verify that the correct precursor and product ion masses are being monitored for this compound.
-
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for this compound from Plasma
This protocol is a general guideline and may require optimization for your specific sample matrix and analytical system.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add the internal standard, this compound.
-
Acidify the sample to pH 3-4 by adding 10 µL of 1 M formic acid.
-
Vortex briefly and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and endogenous 12-HETE with 1 mL of methanol or ethyl acetate into a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound using reversed-phase SPE?
A1: Since 12-HETE is a carboxylic acid, acidifying the sample to a pH of 3-4 will protonate the carboxyl group, making the molecule more non-polar and enhancing its retention on a reversed-phase (e.g., C18) sorbent.[5][6]
Q2: What are the best solvents for eluting this compound from a C18 SPE cartridge?
A2: Solvents with higher eluotropic strength for reversed-phase chromatography are effective. These include methanol, acetonitrile, and ethyl acetate. The choice of solvent may depend on the subsequent analytical method and the desire to minimize interferences.
Q3: Can I use liquid-liquid extraction (LLE) instead of SPE?
A3: Yes, LLE is another common technique for extracting eicosanoids. A typical LLE protocol would involve acidifying the aqueous sample and then extracting with a water-immiscible organic solvent like ethyl acetate or hexane. However, SPE often provides a cleaner extract by more effectively removing interfering substances.[8]
Q4: How stable is this compound in solution?
A4: this compound, like its non-deuterated counterpart, is susceptible to oxidation and degradation.[1] It is recommended to store stock solutions in an organic solvent such as ethanol or acetonitrile at -20°C or -80°C and to minimize exposure to light and air. For working solutions, it is best to prepare them fresh.
Q5: My recovery is still low after optimizing the SPE protocol. What else could be the problem?
A5: If you have optimized your SPE protocol and are still experiencing low recovery, consider the following:
-
Non-specific binding: As mentioned in the troubleshooting guide, 12-HETE can bind to plasticware. Ensure you are using appropriate labware.
-
Analyte Degradation: Ensure your samples are handled and stored correctly to prevent degradation before extraction.
-
LC-MS/MS Issues: Investigate potential problems with your analytical instrument as outlined in the troubleshooting guide.
-
Internal Standard Quality: Verify the concentration and purity of your this compound standard.
Quantitative Data Summary
The recovery of eicosanoids can vary depending on the specific compound and the extraction method used. The following table provides representative recovery data for mono-hydroxy eicosanoids, including 12-HETE, from a biological matrix using SPE.
Table 2: Representative Recovery of Mono-hydroxy Eicosanoids using SPE
| Eicosanoid | Average Recovery (%) |
| 5-HETE | 85 |
| 12-HETE | 90 |
| 15-HETE | 88 |
| Data adapted from published literature on eicosanoid analysis. |
Note: This data is for illustrative purposes. Actual recoveries should be determined experimentally in your laboratory.
Visualizations
Signaling Pathway of 12-HETE
Caption: 12-HETE signaling pathway.
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis.
Troubleshooting Logic for Low this compound Recovery
References
- 1. caymanchem.com [caymanchem.com]
- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Showing Compound 12-HETE (FDB001435) - FooDB [foodb.ca]
- 6. SPE Method Development | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
12-HETE-d8 signal suppression in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to 12-HETE-d8 signal suppression in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
12-hydroxyeicosatetraenoic acid-d8 (this compound) is a deuterated form of the biologically active lipid mediator, 12-HETE. It is commonly used as an internal standard (IS) in mass spectrometry-based quantification. Stable isotope-labeled internal standards are considered ideal because their chemical and physical properties are nearly identical to the endogenous analyte. This similarity allows the IS to co-elute with the target analyte and experience similar effects during sample extraction, derivatization, and ionization, thereby correcting for sample loss and variability in the analytical process.
Q2: What is signal suppression in the context of mass spectrometry?
Signal suppression, a form of matrix effect, is a phenomenon where the ionization efficiency of an analyte (like this compound) is reduced by the presence of co-eluting compounds from the sample matrix. This results in a decreased instrument response (lower signal intensity) for the analyte, which can significantly compromise the accuracy, precision, and sensitivity of the assay. While less common, signal enhancement can also occur.
Q3: What are the common causes of this compound signal suppression?
Signal suppression primarily occurs in the ion source of the mass spectrometer due to competition for ionization between the analyte and interfering components. Common sources of these interferences include:
-
Endogenous Matrix Components: These are substances originating from the biological sample itself, such as salts, proteins, and especially phospholipids, which are highly abundant in plasma and serum.
-
Exogenous Substances: These are contaminants introduced during sample collection or preparation, such as plasticizers from collection tubes or solvents.
-
Mobile Phase Additives: Certain additives used to improve chromatography, like trifluoroacetic acid (TFA), can cause signal suppression in electrospray ionization (ESI).
-
Co-administered Drugs or Metabolites: In clinical studies, other drugs or their metabolites present in the sample can co-elute and interfere with ionization.
Troubleshooting Guide for Low or Inconsistent this compound Signal
A low or erratic signal for the this compound internal standard is a common problem that indicates an underlying issue with the analytical method. The following guide provides a systematic approach to identifying and resolving the root cause.
Step 1: Assess and Quantify the Matrix Effect
The first step is to determine if the signal loss is due to interferences from the sample matrix. This can be evaluated using a post-extraction spike experiment.
Experimental Protocol: Quantifying Matrix Effect
-
Prepare Analyte in Neat Solution (Sample A): Spike this compound into the final mobile phase or reconstitution solvent at a known concentration (e.g., the concentration expected in your final samples).
-
Prepare Post-Spiked Matrix Sample (Sample B): Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE). After the final evaporation step, reconstitute the dried extract with the same neat solution prepared in Step 1.
-
Analysis: Inject and analyze both Sample A and Sample B using your LC-MS/MS method.
-
Calculation: Quantify the matrix effect (ME) using the peak areas from the two samples:
-
Matrix Effect (%) = (Peak Area of Sample B / Peak Area of Sample A) * 100
-
Interpreting the Results:
-
ME ≈ 100%: No significant matrix effect. The issue may lie with instrument parameters or the IS itself.
-
ME < 85%: Indicates signal suppression. The matrix is interfering with the ionization of this compound.
-
ME > 115%: Indicates signal enhancement.
Caption: Troubleshooting workflow for this compound signal suppression.
Step 2: Mitigate Matrix Effects with Sample Preparation
If signal suppression is confirmed, the most effective mitigation strategy is to improve the sample cleanup procedure to remove the interfering compounds before they enter the mass spectrometer.
Comparison of Sample Preparation Techniques
| Technique | Selectivity | Pros | Cons |
| Protein Precipitation (PPT) | Low | Fast, simple, inexpensive. | Does not effectively remove phospholipids or salts, often leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Medium | Can remove highly polar (salts) and non-polar (lipids) interferences. | Can be labor-intensive, requires large solvent volumes, may have lower recovery for some analytes. |
| Solid Phase Extraction (SPE) | High | Highly effective at removing phospholipids and other interferences; provides the cleanest extracts. | Requires method development, can be more time-consuming and expensive than PPT. |
Recommendation: For robust quantification of eicosanoids like 12-HETE, Solid Phase Extraction (SPE) is highly recommended. Switching from a simple protein precipitation method to a well-developed SPE protocol is often the most critical step in resolving signal suppression issues.
Experimental Protocol: General SPE for Eicosanoids from Plasma
-
Internal Standard Spike: Add this compound to the plasma sample.
-
Acidification: Acidify the sample to a pH of ~3.5 with 2M HCl to protonate the carboxylic acid group of 12-HETE, which aids in its retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge (e.g., Oasis HLB) by washing with methanol, followed by equilibration with acidified water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned cartridge.
-
Wash Step: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to elute polar interferences like salts while retaining the analyte.
-
Elution: Elute the 12-HETE and this compound from the cartridge using a suitable organic solvent like methanol or ethyl acetate.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Step 3: Optimize Chromatographic Separation
If improved sample preparation is not sufficient, or if you suspect co-elution with a specific interference, optimizing the LC method is the next step.
-
Adjust the Gradient: Modify the mobile phase gradient to increase the separation between the this compound peak and the region where suppression occurs. A slower, shallower gradient can improve the resolution of closely eluting compounds.
-
Change the Stationary Phase: If resolution cannot be achieved on your current column, consider a column with a different selectivity (e.g., a PFP or C30 column instead of a C18).
Technical Support Center: Optimizing LC Gradient for 12-HETE and 12-HETE-d8 Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of 12-hydroxyeicosatetraenoic acid (12-HETE) and its deuterated internal standard, 12-HETE-d8.
Troubleshooting Guide: Common Issues and Solutions
Poor separation or co-elution of 12-HETE and this compound can compromise data accuracy. This guide addresses common problems and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Complete Co-elution of 12-HETE and this compound | Inadequate mobile phase strength or selectivity. | Modify the mobile phase composition. If using a gradient, try a shallower gradient. For isocratic elution, adjust the solvent ratio to decrease the overall elution strength. Consider adding a small percentage of a different organic modifier (e.g., isopropanol) to alter selectivity. |
| Inappropriate column chemistry. | Ensure the column is suitable for lipid analysis (e.g., C18). If resolution is still an issue, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency. | |
| Peak Tailing for 12-HETE and/or this compound | Secondary interactions with the stationary phase. | Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of the carboxylic acid group on the HETEs.[1][2] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations.[3][4] |
| Temperature variations. | Use a column oven to maintain a stable temperature.[3] | |
| Broad Peaks | High dead volume in the system. | Check all fittings and tubing for proper connections and minimize tubing length. |
| Sample solvent incompatible with the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is it important to achieve baseline separation between 12-HETE and this compound?
While the mass spectrometer can differentiate between 12-HETE and this compound based on their mass-to-charge ratio (m/z), chromatographic separation is crucial to prevent ion suppression. Co-elution can lead to competition for ionization, potentially affecting the accuracy and precision of quantification.
Q2: What are typical starting conditions for developing an LC method for 12-HETE and this compound?
A good starting point is a reversed-phase C18 column with a gradient elution.[5] A common mobile phase system consists of:
-
Mobile Phase A: Water with 0.1% acetic acid or formic acid.[1][2]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% acetic acid or formic acid.[1]
A shallow gradient, for instance, starting with a lower percentage of Mobile Phase B and gradually increasing it, can be effective.[1]
Q3: Can I use an isocratic method for this separation?
Yes, an isocratic method can be used, particularly if you are only analyzing 12-HETE and its internal standard. One study successfully used an isocratic mobile phase of methanol:water:acetic acid (95:5:0.1, v/v) with a ChiralPak AD-RH column.[6] However, for complex samples containing other eicosanoids, a gradient elution is generally preferred to achieve better separation of all analytes.[7]
Q4: My this compound seems to be eluting slightly earlier/later than my 12-HETE. Is this normal?
A small shift in retention time between an analyte and its deuterated internal standard can occur due to the deuterium isotope effect. This is generally acceptable as long as the peaks are well-defined and consistently integrated.
Experimental Protocols
Example 1: Gradient LC-MS/MS Method for Eicosanoid Profiling
This protocol is adapted from a method for the simultaneous quantification of multiple eicosanoids.[1]
| Parameter | Condition |
| Column | C18, e.g., ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 150 mm)[2] |
| Mobile Phase A | 0.1% Acetic Acid in Water[1] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile:Methanol (90:10, v/v)[1] |
| Flow Rate | 0.3 mL/min[1] |
| Gradient | Start with 20% B for 3 min, increase to 65% B over 13 min, then to 95% B in 3 min, hold for 4 min, and re-equilibrate at 20% B for 2 min.[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40 °C |
| MS Detection | Electrospray Ionization (ESI) in negative ion mode.[6] |
Example 2: Isocratic Chiral LC-MS/MS Method for 12-HETE Enantiomers
This protocol is suitable for separating 12(R)-HETE and 12(S)-HETE, with 12(S)-HETE-d8 eluting near 12(S)-HETE.[6]
| Parameter | Condition |
| Column | ChiralPak AD-RH (5 µm, 4.6 x 150 mm)[6] |
| Mobile Phase | Methanol:Water:Acetic Acid (95:5:0.1, v/v/v)[6] |
| Flow Rate | 300 µL/min[6] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 30 µL[6] |
| MS Detection | ESI in negative ion mode.[6] |
Visualization
12-HETE Signaling Pathway
Caption: Simplified signaling pathway of 12(S)-HETE.[8]
LC Gradient Optimization Workflow
References
- 1. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 12-HETE-d8 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in 12-HETE-d8 mass spectrometry analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem/Observation | Potential Cause | Recommended Solution |
| Poor Signal or No Peak for this compound | Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters. Ensure the mobile phase pH is appropriate for negative ion mode. Consider using a different ionization source if available (e.g., APCI). |
| Incorrect MRM transitions. | Verify the precursor and product ions for this compound. Common transitions are provided in the quantitative data tables below. | |
| Sample degradation. | Ensure samples are stored at -80°C and processed on ice. Minimize freeze-thaw cycles. Use antioxidants like BHT during sample preparation. | |
| Inefficient extraction. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct solvent polarities and volumes are used. | |
| High Background Noise or "Dirty" Baseline | Contamination from solvents or plasticware. | Use high-purity, LC-MS grade solvents.[1] Avoid plasticware that can leach plasticizers; use polypropylene or glass tubes.[1] |
| Matrix effects from biological samples. | Improve sample cleanup. Incorporate a phospholipid removal step for plasma or serum samples. Dilute the sample extract to reduce matrix suppression.[2] | |
| Carryover from previous injections. | Implement a robust needle and injection port washing protocol between samples. Inject blank samples to confirm the absence of carryover. | |
| Inaccurate Quantification or High Variability | Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard like this compound, which co-elutes and experiences similar matrix effects.[3] Assess matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix.[3] |
| Isobaric interference. | Optimize chromatographic separation to resolve isobaric compounds. Verify the specificity of the MRM transition. High-resolution mass spectrometry can help differentiate between isobaric species.[4][5] | |
| Non-linear standard curve. | Ensure the concentration range of the calibration standards is appropriate. Check for detector saturation at high concentrations. | |
| Peak Tailing or Splitting | Poor chromatography. | Ensure the analytical column is not degraded or contaminated. Optimize the mobile phase composition and gradient. Check for issues with the injection solvent being too strong. |
| Secondary interactions with the column. | Use a column with appropriate chemistry for eicosanoid analysis (e.g., C18). Ensure the mobile phase pH is compatible with the analyte and column. | |
| Unexpected Adduct Ions | Presence of salts in the mobile phase or sample. | Use LC-MS grade additives and solvents. If sodium or potassium adducts are problematic, try to minimize their sources. Ammonium adducts can sometimes be intentionally used for improved ionization. |
| In-source fragmentation or clustering. | Optimize source conditions (e.g., cone voltage, temperature) to minimize unwanted fragmentation or adduct formation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for this compound?
The optimal Multiple Reaction Monitoring (MRM) transitions for this compound can vary slightly depending on the mass spectrometer used. However, a commonly used and effective transition is provided in the table below. It is always recommended to optimize the collision energy for your specific instrument.
Q2: What are common sources of isobaric interference for 12-HETE?
Isomeric forms of HETE (e.g., 5-HETE, 8-HETE, 15-HETE) are the most common isobaric interferences as they have the same mass as 12-HETE.[6] Effective chromatographic separation is crucial to distinguish between these isomers. While this compound is the internal standard, endogenous 12-HETE from the sample is an isobar of the unlabeled analyte and must be chromatographically resolved from any potential interferences that might share the same MRM transition.
Q3: How can I minimize matrix effects when analyzing plasma samples?
Matrix effects, particularly ion suppression from phospholipids in plasma, are a significant challenge. To minimize these effects:
-
Use a robust sample preparation method: Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than simple protein precipitation.
-
Incorporate a phospholipid removal step: There are specific SPE cartridges and plates designed for phospholipid depletion.
-
Optimize chromatography: Ensure that this compound elutes in a region with minimal co-eluting matrix components.
-
Dilute the sample: If sensitivity allows, diluting the final extract can significantly reduce matrix effects.[2]
-
Utilize a stable isotope-labeled internal standard: this compound is the ideal internal standard as it co-elutes with the analyte and is affected by the matrix in a similar way, thus providing more accurate quantification.[3]
Q4: What are the most common adducts I might see for this compound?
In negative ion electrospray ionization (ESI-MS), the most common ion is the deprotonated molecule [M-H]⁻. However, you may also observe adducts with mobile phase additives or contaminants. Some common adducts are listed in the table below. In positive ion mode, you might observe protonated molecules [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[7]
Quantitative Data
Table 1: MRM Transitions for 12-HETE and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 12-HETE | 319.2 | 179.1 | Negative |
| This compound | 327.12 | 184.04 | Negative |
Note: These values are typical and may require optimization on your specific instrument.[6]
Table 2: Common Adducts in Mass Spectrometry
| Adduct Type | Mass Difference (Da) | Observed Ion (Positive Mode) | Observed Ion (Negative Mode) |
| Proton | +1.0078 | [M+H]⁺ | - |
| Sodium | +22.9898 | [M+Na]⁺ | - |
| Potassium | +38.9637 | [M+K]⁺ | - |
| Ammonium | +18.0334 | [M+NH₄]⁺ | - |
| Formate | +44.9977 | - | [M+HCOO]⁻ |
| Acetate | +59.0133 | - | [M+CH₃COO]⁻ |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum
-
Sample Pre-treatment: To 100 µL of plasma or serum, add 10 µL of an internal standard solution containing this compound in methanol and 200 µL of methanol to precipitate proteins.
-
Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimize for your instrument.
Visualizations
Caption: 12-HETE signaling pathway.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.waters.com [support.waters.com]
12-HETE-d8 degradation during sample processing
Welcome to the technical support center for 12-HETE-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and processing of this compound to minimize degradation and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a deuterated form of 12-hydroxyeicosatetraenoic acid (12-HETE), a biologically active lipid mediator involved in various physiological and pathological processes, including inflammation and cell proliferation. The deuterium-labeled version serves as an ideal internal standard in mass spectrometry-based quantification of endogenous 12-HETE. Its identical chemical properties to the natural compound allow for accurate correction of analyte loss during sample preparation and analysis.
Q2: What are the primary causes of this compound degradation during sample processing?
The main causes of this compound degradation include:
-
Autooxidation: As a polyunsaturated fatty acid derivative, this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.
-
Enzymatic Degradation: Residual enzyme activity in biological samples can metabolize this compound. Key enzymes involved in HETE metabolism include cytochrome P450s and enzymes of the β-oxidation pathway.
-
pH Instability: Extreme pH conditions can lead to the degradation of eicosanoids. A neutral to slightly acidic pH is generally preferred for storage and extraction.
-
Temperature Fluctuations: Repeated freeze-thaw cycles and prolonged exposure to room temperature can accelerate degradation.[1][2]
-
Improper Storage: Long-term storage at inappropriate temperatures or in unsuitable solvents can lead to gradual degradation.
Q3: How should this compound standards be stored?
According to manufacturer recommendations, this compound is stable for at least two years when stored at -20°C in an organic solvent such as acetonitrile.[3] To prevent degradation, it is crucial to store it in a tightly sealed vial, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) if possible.
Q4: Can I repeatedly use a stock solution of this compound that has been stored in the freezer?
While the standard is stable at -20°C, repeated freeze-thaw cycles should be avoided as they can introduce moisture and oxygen, leading to degradation.[1][2] It is best practice to aliquot the stock solution into smaller, single-use vials to minimize the number of times the main stock is warmed.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Recovery of this compound | 1. Degradation during sample collection and storage: Delayed processing, exposure to room temperature. 2. Degradation during extraction: Inefficient extraction, use of inappropriate solvents, prolonged processing time. 3. Adsorption to surfaces: Binding to plasticware (e.g., tubes, pipette tips). 4. Instrumental issues: Poor ionization efficiency, incorrect mass transition settings. | 1. Process samples immediately after collection. If not possible, flash-freeze in liquid nitrogen and store at -80°C. 2. Use a validated solid-phase extraction (SPE) protocol. Ensure all steps are performed on ice or at 4°C. 3. Use low-adhesion polypropylene tubes and pipette tips. Silanized glassware can also be used. 4. Optimize MS parameters using a fresh, pure standard of this compound. Verify the correct precursor and product ions are being monitored. |
| High Variability in this compound Signal | 1. Inconsistent sample handling: Differences in processing time or temperature between samples. 2. Inaccurate pipetting of internal standard: Inconsistent volume of this compound added to each sample. 3. Matrix effects: Ion suppression or enhancement from co-eluting compounds in the sample. | 1. Standardize the entire sample preparation workflow. Process all samples and standards in the same manner. 2. Use a calibrated pipette and ensure the tip is fully submerged in the sample when adding the internal standard. 3. Optimize the chromatographic separation to resolve this compound from interfering matrix components. Consider using a more rigorous sample cleanup method. |
| Presence of Unexpected Peaks near this compound | 1. Isomeric interference: Co-elution of other HETE-d8 isomers if a non-specific extraction method is used. 2. Degradation products: Formation of oxidation or other degradation products during sample processing. | 1. Use a highly selective chromatographic method (e.g., chiral chromatography if stereoisomers are a concern) to separate this compound from other isomers. 2. Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. Minimize exposure to light and air during sample preparation. |
Experimental Protocols
Protocol for Sample Collection and Storage to Minimize Degradation
-
Blood Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Processing: Process the blood immediately to separate plasma or serum. All steps should be performed on ice or at 4°C.
-
Addition of Antioxidant: Immediately after separation, add an antioxidant such as BHT to the plasma/serum at a final concentration of 0.005% (w/v) to prevent autooxidation.
-
Internal Standard Spiking: Add the this compound internal standard to the sample as early as possible to account for degradation and loss during subsequent steps.
-
Flash Freezing: If samples are not to be extracted immediately, flash-freeze them in liquid nitrogen.
-
Long-term Storage: Store the samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Optimized Solid-Phase Extraction (SPE) Protocol for this compound
This protocol is designed for the extraction of this compound from biological fluids like plasma or serum.
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., 1% formic acid). This ensures that the carboxylic acid group of this compound is protonated for efficient retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove polar interferences.
-
Follow with a second wash using 2 mL of a low-percentage organic solvent (e.g., 15% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge using 1-2 mL of a suitable organic solvent such as methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (for standards in organic solvent) -80°C (for biological samples) | Minimizes enzymatic and chemical degradation.[3] |
| Solvent | Acetonitrile or Ethanol | Provides a stable environment and is compatible with long-term storage.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of autooxidation. |
| Light Exposure | Store in amber vials or in the dark | Prevents light-induced degradation. |
| Container | Tightly sealed glass or low-adhesion polypropylene vials | Prevents solvent evaporation and contamination. |
Visualizations
Diagram 1: Factors Leading to this compound Degradation
Caption: Key factors contributing to the degradation of this compound.
Diagram 2: Experimental Workflow to Minimize this compound Degradation
Caption: Recommended workflow with integrated preventative measures.
References
improving signal-to-noise for 12-HETE-d8 in complex matrices
Welcome to the technical support center for the analysis of 12-HETE-d8 in complex biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental workflow and improve the signal-to-noise ratio for reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 12-hydroxyeicosatetraenoic acid, a bioactive lipid mediator involved in various physiological and pathological processes.[1][2] Due to its structural similarity to the endogenous analyte (12-HETE), this compound is an ideal internal standard for quantification by mass spectrometry.[2][3] It co-elutes with the target analyte and experiences similar extraction efficiencies and matrix effects, allowing for accurate correction of analytical variability.[3][4]
Q2: What are the main challenges when analyzing this compound in complex matrices like plasma or tissue?
The primary challenges include:
-
Matrix Effects: Co-eluting endogenous compounds from complex matrices can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting signal intensity.[5][6][7]
-
Low Concentrations: Endogenous eicosanoids are often present at very low physiological levels, requiring sensitive analytical methods.[4][8]
-
Analyte Stability: Eicosanoids can be unstable and susceptible to oxidation or exogenous formation during sample collection and preparation.[5][8][9]
-
Poor Recovery: Inefficient extraction from the biological matrix can lead to low recovery of the analyte and internal standard.[5]
-
Isomeric Interferences: The presence of other HETE isomers can interfere with quantification if not properly separated chromatographically.[4]
Q3: What are the recommended sample preparation techniques for this compound?
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common and effective sample preparation techniques for eicosanoids.[5][10]
-
Solid-Phase Extraction (SPE): This technique is widely used due to its high extraction yields (often above 90%), selectivity, and ability to minimize ion suppression.[5][10] C18 is a common sorbent used for retaining lipids like 12-HETE.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE utilizes immiscible organic solvents to separate lipids from the aqueous phase of the sample.[5][9][10] While it can have high extraction efficiency, it may also co-extract more endogenous impurities compared to SPE.[11]
For highly proteinaceous samples like plasma or tissue homogenates, protein precipitation is often performed prior to SPE or LLE.[9]
Troubleshooting Guides
Issue 1: Low Signal or Poor Signal-to-Noise Ratio
Possible Causes & Solutions
| Cause | Recommended Solution |
| Ion Suppression | - Optimize Chromatographic Separation: Adjust the LC gradient to separate this compound from co-eluting matrix components.[12] A shallower gradient can improve resolution.[13] - Change Ionization Mode: Switching from positive to negative ionization mode (or vice versa) can sometimes reduce interference.[12] - Improve Sample Cleanup: Employ a more rigorous SPE protocol or a multi-step extraction (e.g., LLE followed by SPE) to remove interfering substances.[7] |
| Inefficient Ionization | - Optimize ESI Source Parameters: Adjust parameters like spray voltage, gas flow, and temperature to maximize the ionization of this compound.[14] - Mobile Phase Additives: The use of additives like acetic acid or ammonium formate can improve ionization efficiency.[3][15] |
| High Background Noise | - Use High-Purity Solvents: Ensure that all solvents and reagents are LC-MS grade to minimize background contamination.[16] - System Contamination: Clean the mass spectrometer's ion source to remove accumulated contaminants.[16] - Check for In-Source Fragmentation: In-source fragmentation of other lipids can generate ions that contribute to background noise.[14][17] |
Issue 2: Low Recovery of this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Extraction (SPE) | - Incorrect Sorbent Choice: Ensure the SPE sorbent (e.g., C18) is appropriate for retaining lipids. - Improper pH: The pH of the sample and loading buffer should be optimized to ensure proper retention of 12-HETE on the sorbent.[18] - Wash Solvent Too Strong: Using a wash solvent with too high an organic content can prematurely elute the analyte.[18] - Elution Solvent Too Weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[18] - Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during loading.[18] |
| Inefficient Extraction (LLE) | - Suboptimal Solvent System: The choice and ratio of organic solvents are critical for efficient partitioning of 12-HETE. Common choices include hexane-ethyl acetate or methanol-chloroform.[5] - Incomplete Phase Separation: Ensure complete separation of the aqueous and organic layers to avoid loss of the analyte.[19] |
| Analyte Degradation | - Work on Ice: Keep samples on ice throughout the extraction process to minimize enzymatic activity and degradation.[9][10] - Add Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can prevent oxidation of the analyte.[5] |
Issue 3: Poor Peak Shape or Peak Splitting
Possible Causes & Solutions
| Cause | Recommended Solution |
| Column Overload | - Reduce Injection Volume: Injecting too much sample can lead to broad or fronting peaks. - Dilute the Sample: If the analyte concentration is very high, dilute the final extract before injection. |
| Incompatible Injection Solvent | - Match Injection Solvent to Mobile Phase: The solvent used to reconstitute the final extract should be as close in composition as possible to the initial mobile phase conditions to ensure good peak focusing on the column. |
| Column Contamination or Degradation | - Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample. - Flush the Column: Flush the column with a strong solvent to remove adsorbed contaminants. - Replace the Column: If peak shape does not improve, the column may be degraded and need replacement. |
| Secondary Interactions | - Mobile Phase Additives: The addition of small amounts of acid (e.g., formic or acetic acid) can improve the peak shape of acidic analytes like 12-HETE.[20] |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB cartridge (or similar C18 cartridge) with 5 mL of methanol (containing 0.5% BHT) followed by 5 mL of water.[4]
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., water/acetonitrile/acetic acid 60:40:0.02, v/v/v) for LC-MS/MS analysis.[11]
-
Liquid-Liquid Extraction (LLE) Protocol for Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Extraction:
-
Add 4.0 mL of ethyl acetate and vortex intensively.[19]
-
Centrifuge to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Data Presentation
Table 1: Representative SPE Recovery and Matrix Effect Data
| Analyte Family | SPE Recovery Range (%) | Matrix Effect Range (%) |
| Eicosanoids (general) | 29 - 134 | 10 - 580 |
Data adapted from a study on a wide range of lipid mediators, demonstrating the variability that can be encountered.[4][8]
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for low S/N.
References
- 1. Analysis, physiological and clinical significance of 12-HETE: a neglected platelet-derived 12-lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 11. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mastelf.com [mastelf.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. myadlm.org [myadlm.org]
- 17. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid-phase extraction and high-performance liquid chromatography analysis of lipoxygenase pathway products - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for handling and storing 12-HETE-d8
Welcome to the technical support center for 12-HETE-d8. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and utilization in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of 12-hydroxyeicosatetraenoic acid (12-HETE). It is primarily used as an internal standard for the accurate quantification of endogenous 12-HETE in biological samples using mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the endogenous analyte, allowing for precise measurement while co-eluting chromatographically.
Q2: How should this compound be stored upon receipt?
For long-term stability, this compound should be stored at -20°C. It is typically supplied as a solution in an organic solvent like acetonitrile or ethanol. It is recommended to store it in the original vial to prevent contamination and solvent evaporation. Under these conditions, it is stable for at least two years.
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents. The table below summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| Acetonitrile | Miscible |
| Dimethylformamide (DMF) | Miscible |
| Dimethyl sulfoxide (DMSO) | Miscible |
| Ethanol | Miscible |
| 0.1 M Na2CO3 | ~2 mg/mL |
| PBS (pH 7.2) | ~0.8 mg/mL |
Q4: How do I prepare working solutions of this compound?
To prepare a working solution, the solvent it is supplied in can be evaporated under a gentle stream of nitrogen. The residue can then be redissolved in the solvent of choice for your experiment. It is crucial to ensure the new solvent is compatible with your analytical method. For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer.
Troubleshooting Guide
Q1: I am not seeing a signal for this compound in my LC-MS/MS analysis. What could be the issue?
Several factors could lead to a lack of signal. Consider the following troubleshooting steps:
-
Instrument Settings: Verify that the mass spectrometer is set to the correct multiple reaction monitoring (MRM) transitions for this compound.
-
Sample Preparation: Ensure that the internal standard was added to the sample at the beginning of the extraction process. Evaluate the efficiency of your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol, as poor recovery can lead to signal loss.
-
Solvent Compatibility: Confirm that the final solvent used to reconstitute your sample is compatible with your LC mobile phase to ensure good peak shape and prevent injection issues.
-
Standard Integrity: Check the expiration date and storage conditions of your this compound stock. If improperly stored, degradation may have occurred.
Q2: My this compound peak is broad or splitting. How can I resolve this?
Poor peak shape can compromise quantification. Here are some potential causes and solutions:
-
Chromatography: The analytical column may be overloaded or contaminated. Try injecting a smaller volume or a more dilute sample. Flushing the column or replacing it if it's old might be necessary.
-
Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Try to match the injection solvent to the mobile phase as closely as possible.
-
Extra-column Volume: Excessive tubing length or wide-bore fittings between the injector and the column can contribute to peak broadening. Ensure the fluidic path is optimized.
Q3: I am observing high variability in my results when using this compound. What are the likely sources of this inconsistency?
High variability can undermine the reliability of your quantitative data. Consider these factors:
-
Inconsistent Internal Standard Addition: Ensure that a precise and consistent volume of the this compound internal standard is added to every sample and calibrator. Use a calibrated pipette for this step.
-
Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte and internal standard, leading to variability. Evaluate matrix effects by comparing the signal in a neat solution versus a post-extraction spiked matrix sample. If significant matrix effects are present, improving sample cleanup or using a different ionization source might be necessary.
-
Sample Degradation: Eicosanoids can be unstable. Keep samples on ice during processing and store them at -80°C to prevent degradation. The addition of antioxidants like butylated hydroxytoluene (BHT) during extraction can also help.
Q4: What are common sources of contamination in eicosanoid analysis?
Contamination can lead to inaccurate results and high background noise. Be mindful of the following:
-
Labware: Plasticizers can leach from plastic tubes and pipette tips. Use glass or high-quality polypropylene labware.
-
Solvents: Ensure you are using high-purity, HPLC or MS-grade solvents.
-
Cross-contamination: Carryover from previous samples can be an issue. Implement rigorous washing steps for your autosampler and injection port.
Experimental Protocols
Protocol: Quantification of 12-HETE in Human Plasma using this compound Internal Standard by LC-MS/MS
This protocol provides a general framework. Optimization for specific instruments and matrices is recommended.
1. Sample Preparation and Extraction:
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL polypropylene tube, add 100 µL of plasma.
-
Add 10 µL of a 100 ng/mL this compound internal standard solution in ethanol.
-
Add 300 µL of methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) using a C18 cartridge:
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40:0.02 water:acetonitrile:acetic acid).
2. LC-MS/MS Analysis:
The following table summarizes typical LC-MS/MS parameters.
| Parameter | Value |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 40% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | See table below |
3. Mass Spectrometric Detection:
The following table provides suggested Multiple Reaction Monitoring (MRM) transitions for 12-HETE and this compound.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 12-HETE | 319.2 | 179.1 |
| This compound | 327.2 | 184.1 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of 12-HETE.
12-HETE Signaling Pathway
References
Technical Support Center: Quantification of 12-HETE using 12-HETE-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 12-hydroxyeicosatetraenoic acid (12-HETE) using its deuterated internal standard, 12-HETE-d8, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect 12-HETE quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 12-HETE, due to the presence of co-eluting substances from the sample matrix (e.g., plasma, serum, tissue homogenates).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2] The primary cause of matrix effects in LC-MS/MS is the competition for ionization between the analyte and matrix components in the ion source.[1]
Q2: How does using a stable isotope-labeled internal standard like this compound help mitigate matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the ideal internal standard for LC-MS/MS analysis. It co-elutes with the analyte (12-HETE) and experiences similar matrix effects.[3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[3][4]
Q3: What are the common sources of matrix effects in biological samples for 12-HETE analysis?
A3: Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and other endogenous metabolites.[3] For example, phospholipids are known to cause significant ion suppression in electrospray ionization (ESI). Inadequate sample preparation that fails to remove these components is a primary reason for significant matrix effects.
Q4: How can I assess the presence and extent of matrix effects in my assay?
A4: Two common methods to assess matrix effects are the post-extraction addition method and the post-column infusion method.[1]
-
Post-Extraction Addition: The response of 12-HETE in a neat solution is compared to the response of 12-HETE spiked into an extracted blank matrix sample. A significant difference in response indicates the presence of matrix effects.[1][3]
-
Post-Column Infusion: A constant flow of a 12-HETE solution is infused into the mass spectrometer while an extracted blank matrix sample is injected onto the LC system. Any deviation from a stable baseline signal at the retention time of interfering components indicates ion suppression or enhancement.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in 12-HETE/12-HETE-d8 peak area ratios between replicate injections of the same sample. | Inconsistent matrix effects. Poor sample cleanup. | 1. Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to improve the removal of interfering matrix components. 2. Evaluate different chromatography conditions (e.g., gradient, column chemistry) to separate 12-HETE from the interfering peaks. |
| Low recovery of both 12-HETE and this compound. | Inefficient extraction. Analyte degradation. | 1. Ensure the pH of the sample and extraction solvent is optimal for the extraction of acidic compounds like 12-HETE. 2. Evaluate different extraction solvents or SPE cartridges. 3. Minimize sample handling time and keep samples on ice to prevent degradation. |
| Ion suppression is observed, but the this compound internal standard does not fully compensate for it. | Differential matrix effects on the analyte and internal standard. This is less common with a co-eluting SIL-IS but can occur with very complex matrices or poor chromatography. | 1. Improve chromatographic resolution to ensure 12-HETE and this compound are co-eluting perfectly and are separated from the bulk of the matrix interferences. 2. Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows. |
| Unexpected peaks are observed at the same transition as 12-HETE or this compound. | Isomeric interference. Contamination. | 1. Ensure chromatographic separation of 12-HETE from its isomers (e.g., 5-HETE, 15-HETE) if they are present in the sample. Chiral chromatography may be necessary to separate enantiomers.[4][5] 2. Analyze blank samples to check for system contamination. |
| The calibration curve is non-linear. | Matrix effects varying with concentration. Detector saturation at high concentrations. | 1. Assess matrix effects at different concentration levels. 2. If detector saturation is the issue, extend the calibration range to lower concentrations or dilute the samples. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma/Serum
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Sample Thawing: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma/serum, add 10 µL of this compound internal standard solution (concentration should be optimized based on expected 12-HETE levels). Vortex briefly.
-
Acidification: Add 1 mL of 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v). Vortex to mix.[6]
-
Liquid-Liquid Extraction (optional pre-cleanup): Add 2 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes. Transfer the upper hexane layer to a new tube. Evaporate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water-acetonitrile-formic acid [63:37:0.02; v/v/v]).[7]
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.[7]
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol to remove polar interferences.[7]
-
Elution: Elute 12-HETE and this compound with 1 mL of methanol.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters that should be optimized for your specific instrument.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, followed by a wash and re-equilibration. A typical gradient might start at 20% B and ramp to 95% B.[8] |
| Injection Volume | 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transitions | 12-HETE: m/z 319.2 -> 179.1[9] this compound: m/z 327.2 -> 184.0[9] |
| Collision Energy | Optimize for your instrument to achieve maximum signal intensity for the product ions. |
| Source Temperature | ~500 °C |
| IonSpray Voltage | ~ -4500 V |
Quantitative Data Summary
The following table summarizes typical performance data for 12-HETE quantification from various studies. Note that these values are instrument and matrix-dependent.
| Parameter | Value | Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 100 pg/mL | Not Specified | [10] |
| LLOQ | 0.2 - 3 ng/mL | Human serum, sputum, BALF | [8] |
| Recovery | 75 - 100% | Cell Culture Medium (DMEM) | [7] |
| Recovery | 29 - 134% | Plasma and Adipose Tissue | [11] |
| Intraday Precision (%CV) | < 10% | PBS buffer | [6] |
| Interday Precision (%CV) | < 10% | PBS buffer | [6] |
| Intraday Accuracy (%Bias) | 3 - 5% | PBS buffer | [6] |
| Interday Accuracy (%Bias) | 3 - 5% | PBS buffer | [6] |
Visualization
Experimental Workflow for 12-HETE Quantification
Caption: Workflow for 12-HETE quantification using this compound.
12-HETE Signaling Pathway
Caption: Simplified 12(S)-HETE signaling cascade.
References
- 1. Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Validation of LC-MS/MS Methods for 12-HETE Quantification Using 12-HETE-d8
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like 12-hydroxyeicosatetraenoic acid (12-HETE) is critical for understanding inflammatory processes and developing novel therapeutics. This guide provides a comprehensive comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for 12-HETE analysis, utilizing its deuterated internal standard, 12-HETE-d8, to ensure accuracy and reliability.
This document delves into the essential validation parameters, presents detailed experimental protocols, and offers a comparative look at alternative analytical techniques.
Method Performance: A Quantitative Comparison
The reliability of an analytical method is determined by a range of performance characteristics. The following tables summarize key validation data from various published LC-MS/MS methods for the quantification of 12-HETE, providing a clear comparison of their capabilities.
| Method Reference | **Linearity (R²) ** | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%CV) | Accuracy (% Bias) | Matrix |
| Method A | >0.999 | 1 ng/mL | 1-5,000 ng/mL | <15% | Within ±15% | Mouse Plasma, Tissues |
| Method B | Not Reported | 0.01-1765 ng/mL | 0.03-5884 ng/mL | Within-run: 1-24%, Between-run: 7-18% | Not Reported | Plasma, Adipose Tissue |
| Method C | Not Reported | Not Reported | 0.976 ng/mL | <10% | Not Reported | Human Serum |
| Method D | 0.99993 | Not Reported | Not Reported | Not Reported | Not Reported | Human Serum |
Table 1: Comparison of LC-MS/MS Method Validation Parameters for 12-HETE Analysis. This table highlights the variability in reported validation data across different studies, emphasizing the importance of thorough method validation for specific research applications.
In-Depth Look: Alternative Analytical Approaches
While LC-MS/MS is a powerful tool for 12-HETE quantification, other methods have also been employed. Understanding their principles and limitations is crucial for selecting the appropriate technique.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | High sensitivity, high selectivity, can distinguish between isomers, robust quantification using internal standards. | Higher instrument cost, requires specialized expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation of volatile derivatives followed by mass-based detection. | High resolution for isomeric separation. | Requires derivatization, which can be time-consuming and introduce variability. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection of the target analyte. | High throughput, relatively low cost, does not require extensive sample preparation. | Potential for cross-reactivity, may not distinguish between closely related isomers, generally less sensitive and specific than MS-based methods.[1][2] |
Table 2: Comparison of Analytical Methods for 12-HETE Quantification. This table provides a comparative overview of the most common techniques used for 12-HETE analysis.
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized representations of common procedures found in the literature for the analysis of 12-HETE by LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate) and immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of lipids.
-
Internal Standard Spiking: Add a known amount of this compound internal standard to each sample.
-
Protein Precipitation: Precipitate proteins by adding a solvent like methanol or acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a low-organic solvent to remove polar interferences.
-
Elute the analytes (12-HETE and this compound) with a high-organic solvent like methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol is typically employed.
-
Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the most common method for analyzing fatty acids like 12-HETE.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 12-HETE and this compound are monitored.
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological context of 12-HETE, the following diagrams have been generated.
References
- 1. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Selecting an Internal Standard for 12-HETE Quantification: A Comparative Overview
For researchers, scientists, and drug development professionals engaged in the precise quantification of 12-hydroxyeicosatetraenoic acid (12-HETE) and other eicosanoids, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of 12-HETE-d8 and other potential internal standards, supported by experimental protocols and data to inform your analytical decisions.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry-based bioanalysis. An ideal SIL-IS co-elutes with the analyte of interest and exhibits identical ionization and fragmentation behavior, effectively compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection. For the analysis of 12-HETE, a potent signaling lipid involved in inflammation, cell migration, and angiogenesis, this compound serves as the most suitable internal standard due to its structural identity with the native analyte.
Comparison of Deuterated HETE Internal Standards
While this compound is the optimal choice for 12-HETE quantification, other deuterated hydroxyeicosatetraenoic acid (HETE) analogs are commercially available and may be considered in broader eicosanoid profiling studies. However, it is crucial to understand that structural differences between the analyte and the internal standard can introduce bias and variability in the results.[1][2] The following table summarizes key deuterated HETE internal standards.
| Internal Standard | Analyte(s) | Degree of Deuteration | Key Considerations |
| This compound | 12-HETE | 8 | Ideal: Structurally identical to 12-HETE, ensuring the most accurate correction for all analytical variables.[3] |
| 5-HETE-d8 | 5-HETE | 8 | Alternative for 12-HETE (with caution): Structurally similar but not identical. May not fully compensate for subtle differences in extraction recovery or matrix effects specific to 12-HETE. Can be used in multiplexed analysis of various HETEs.[3] |
| 15-HETE-d8 | 15-HETE | 8 | Alternative for 12-HETE (with caution): Similar to 5-HETE-d8, it is a positional isomer of 12-HETE and may not provide the most accurate quantification for 12-HETE. |
| 20-HETE-d6 | 20-HETE | 6 | Not recommended for 12-HETE: Significant structural differences will likely lead to inaccurate quantification of 12-HETE. |
Performance of this compound in Quantitative Analysis
Reported performance characteristics for LC-MS/MS methods utilizing this compound for 12-HETE quantification typically show:
-
Recovery: Consistent and reproducible recovery, often in the range of 80-110%.
-
Precision: Relative standard deviation (RSD) of less than 15% for intra- and inter-day assays.
-
Accuracy: Within ±15% of the nominal concentration.
-
Linearity: Excellent linearity over a wide dynamic range, with correlation coefficients (r²) > 0.99.[4]
Experimental Protocol: Quantification of 12-HETE in Biological Samples using LC-MS/MS
The following is a representative protocol for the extraction and analysis of 12-HETE from a biological matrix (e.g., cell culture supernatant, plasma) using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
To 1 mL of the biological sample, add a known amount of this compound internal standard solution (e.g., 10 ng).
-
Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 1 M HCl).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the acidified sample.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the HETEs with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 12-HETE from other eicosanoids and matrix components (e.g., 30% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
12-HETE: 319.2 > 179.1 (Quantifier), 319.2 > 115.1 (Qualifier)
-
This compound: 327.2 > 184.1 (Quantifier)
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
3. Data Analysis:
-
Calculate the peak area ratio of the 12-HETE quantifier MRM transition to the this compound quantifier MRM transition.
-
Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of 12-HETE in the unknown samples by interpolating their peak area ratios from the calibration curve.
12-HETE Signaling Pathway
12-HETE exerts its biological effects through various signaling pathways, one of the most prominent being the activation of the NF-κB pathway, which plays a critical role in inflammation and cell survival.
Caption: 12-HETE signaling via NF-κB activation.
Experimental Workflow for 12-HETE Quantification
The following diagram outlines the general workflow for the quantification of 12-HETE in a biological sample using this compound as an internal standard.
Caption: Workflow for 12-HETE quantification.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased serum 12-hydroxyeicosatetraenoic acid levels are correlated with an increased risk of diabetic retinopathy in both children and adults with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for 12-HETE Quantification: A Comparative Guide to Using 12-HETE-d8
For researchers, scientists, and drug development professionals engaged in the precise measurement of the bioactive lipid 12-hydroxyeicosatetraenoic acid (12-HETE), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the analytical performance of 12-HETE quantification utilizing 12-HETE-d8 as an internal standard, supported by experimental data from various studies. We will delve into the accuracy, precision, and lower limits of quantification (LLOQ) achieved with this method and provide a detailed experimental protocol for its implementation.
Accuracy and Precision: The this compound Advantage
The quantification of lipid mediators like 12-HETE by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations arising from sample extraction, matrix effects, and instrument response. The incorporation of a deuterated internal standard such as this compound, which co-elutes with the endogenous analyte and behaves similarly during ionization, is the most effective way to compensate for these variables, thereby ensuring high accuracy and precision.
Below is a summary of quantitative data from multiple studies, highlighting the performance of 12-HETE quantification when using this compound as the internal standard.
| Parameter | Method | Matrix | Value | Reference |
| **Linearity (R²) ** | Chiral LC-MS/MS | Mouse Plasma, Tissues | > 0.999 | [1] |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | Plasma | 100 pg/mL | |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | Human Serum | 0.976 ng/mL | |
| Intra-assay Precision (%CV) | Not Specified | Not Specified | < 10% | |
| Inter-assay Precision (%CV) | Not Specified | Not Specified | < 10% | |
| Accuracy (as Recovery %) | SPE LC-MS/MS | Plasma, Adipose Tissue | 29-134% |
The 12-HETE Signaling Pathway
12-HETE is a significant bioactive lipid derived from the metabolism of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme. It is implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and angiogenesis. Understanding its signaling cascade is crucial for contextualizing its biological importance.
Caption: Simplified signaling pathway of 12-HETE formation and its downstream effects.
Experimental Workflow for 12-HETE Quantification
The accurate quantification of 12-HETE necessitates a meticulous and validated workflow. The following diagram outlines the key steps involved in a typical LC-MS/MS-based analysis using a deuterated internal standard.
Caption: A typical experimental workflow for quantifying 12-HETE using LC-MS/MS.
Detailed Experimental Protocol
This protocol provides a representative method for the quantification of 12-HETE in biological matrices using this compound as an internal standard. Researchers should optimize and validate the method for their specific matrix and instrumentation.
1. Materials and Reagents
-
12-HETE and this compound standards
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water, hexane, isopropanol, acetic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or high-purity solvents for liquid-liquid extraction (LLE)
-
Fortified biological matrix for calibration standards and quality controls (QCs)
2. Standard Solution and QC Preparation
-
Prepare stock solutions of 12-HETE and this compound in ethanol or methanol.
-
Prepare a series of working standard solutions of 12-HETE by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard, this compound.
-
Prepare calibration standards and quality control samples by spiking the appropriate amount of 12-HETE working solutions into the blank biological matrix.
3. Sample Preparation (Solid-Phase Extraction Example)
-
Condition the SPE cartridge (e.g., C18) with methanol followed by water.
-
To 200 µL of plasma or serum sample, add 10 µL of the this compound internal standard working solution.
-
Acidify the sample with 0.1% formic acid in water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the analytes with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used. For separation of 12(S)-HETE and 12(R)-HETE enantiomers, a chiral column is required.[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typical.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 12-HETE and this compound.
-
Optimize instrument parameters such as collision energy and declustering potential for maximum sensitivity.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both 12-HETE and this compound.
-
Calculate the peak area ratio of 12-HETE to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of 12-HETE in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of 12-HETE in various biological matrices. Its ability to compensate for analytical variability makes it the gold standard for researchers requiring reliable and reproducible data. The provided protocol and workflow offer a solid foundation for implementing this methodology in the laboratory. As with any analytical method, proper validation is crucial to ensure data quality and integrity.
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 12-HETE Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of 12-hydroxyeicosatetraenoic acid (12-HETE), a critical bioactive lipid involved in various physiological and pathological processes, including inflammation, platelet activation, and cancer progression.[1][2][3][4] Given the importance of accurate 12-HETE measurement in research and clinical diagnostics, this document summarizes the performance of common analytical techniques, outlines experimental protocols, and presents key signaling pathways involving 12-HETE. The data herein is a synthesis from various studies to aid laboratories in selecting appropriate methods and understanding potential inter-laboratory variability.
Data Presentation: A Comparative Analysis of 12-HETE Quantification Methods
The accurate quantification of 12-HETE is predominantly achieved through two main techniques: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is generally considered the gold standard due to its high specificity and sensitivity, allowing for the differentiation of 12-HETE isomers (12(S)-HETE and 12(R)-HETE).[5][6] ELISA offers a more high-throughput and cost-effective alternative, though it may have limitations in specificity.[3][7][8]
Below is a summary of performance characteristics for LC-MS/MS-based methods from various studies. It is important to note that these values are dependent on the specific instrumentation, protocol, and biological matrix. A direct inter-laboratory study with standardized samples would be necessary for a definitive comparison.
| Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (ng/mL) | Reference |
| Chiral LC-MS/MS | Plasma, Skin, Spleen, Lymph Nodes | 0.2 - 0.5 ng/mL | 0.5 - 1.0 ng/mL | 1 - 5,000 | [6] |
| LC-MS/MS | Plasma | Not Specified | 100 pg/mL (0.1 ng/mL) | Not Specified | [9][10] |
| LC-MS/MS | Plasma and Adipose Tissue | 0.01 - 1765 ng/mL | 0.03 - 5884 ng/mL | Not Specified | [11] |
Note: The wide range in LOD and LOQ in some studies can be attributed to the simultaneous analysis of a large panel of lipid mediators.[11] For ELISA kits, sensitivity is typically in the picogram-level concentrations.[3] However, ELISA results can sometimes show discrepancies when compared to LC-MS/MS, potentially due to cross-reactivity with other metabolites.[8]
Experimental Protocols: Methodologies for 12-HETE Measurement
This protocol provides a generalized workflow for the extraction and quantification of 12-HETE from biological samples, such as plasma or homogenized tissue.
a. Sample Preparation and Lipid Extraction:
-
To 1 mL of sample (e.g., plasma), add an internal standard, such as 12-HETE-d8, to account for extraction efficiency.[12]
-
Add 2.5 mL of a solvent mixture of 1 M acetic acid/isopropanol/hexane (2:20:30, v/v/v).[12]
-
Vortex the mixture for 30 seconds.
-
Add an additional 2.5 mL of hexane and vortex again.
-
Centrifuge the sample to separate the layers. The lipids, including 12-HETE, will be in the upper hexane layer.
-
Collect the hexane layer. Re-extract the aqueous layer with another volume of hexane to maximize recovery.
-
Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the mobile phase for LC-MS/MS analysis.
b. Chromatographic Separation:
-
For Chiral Separation (to distinguish 12(S)-HETE and 12(R)-HETE):
-
For General 12-HETE Quantification:
-
A standard C18 column can be used.
-
c. Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor for specific precursor-to-product ion transitions. For 12-HETE, a common transition is m/z 319 → 179.[6] For a deuterated internal standard like 12(S)-HETE-d8, the transition might be m/z 327 → 184.[6]
-
Quantify the amount of 12-HETE by comparing the peak area of the analyte to that of the internal standard against a standard curve.
ELISA for 12-HETE is typically a competitive assay.
a. Principle:
-
A microplate is pre-coated with an antibody specific to 12-HETE.
-
Standards and samples are added to the wells, along with a fixed amount of enzyme-conjugated 12-HETE.
-
The 12-HETE in the sample competes with the enzyme-conjugated 12-HETE for binding to the antibody.
-
After incubation and washing, a substrate is added, which develops a color in proportion to the amount of enzyme-conjugated 12-HETE that has bound.
-
The intensity of the color is inversely proportional to the concentration of 12-HETE in the sample.
b. General Procedure:
-
Prepare standards and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the microplate.
-
Add the enzyme-conjugated 12-HETE to all wells.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for color development.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 12-HETE concentration based on the standard curve.
Mandatory Visualizations
The following diagram illustrates the synthesis of 12-HETE from arachidonic acid via the 12-lipoxygenase (12-LOX) pathway and its role in platelet activation.
Caption: 12-HETE synthesis via the 12-LOX pathway and its role in platelet activation.
This diagram outlines a logical workflow for conducting an inter-laboratory comparison of 12-HETE measurements.
References
- 1. 12S-hydroxyeicosatetraenoic acid plays a central role in the regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12-lipoxygenase activity plays an important role in PAR4 and GPVI-mediated platelet reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellular-research.com [cellular-research.com]
- 4. researchgate.net [researchgate.net]
- 5. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 12-HETE Quantification: Cross-Validation of ELISA and LC-MS/MS using 12-HETE-d8
An objective comparison of immunoassay and mass spectrometry for the precise measurement of a key lipid mediator.
For researchers in inflammation, oncology, and cardiovascular disease, the accurate quantification of 12-hydroxyeicosatetraenoic acid (12-HETE) is critical. This bioactive lipid, derived from arachidonic acid, is a key signaling molecule in numerous physiological and pathological processes. The two most common analytical methods for its measurement are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed comparison of these two techniques, focusing on a cross-validation approach using the deuterated internal standard, 12-HETE-d8, to ensure the highest level of accuracy.
Principles of Quantification: A Head-to-Head Look
12-HETE ELISA: The Competitive Advantage
The 12-HETE ELISA is a competitive immunoassay. In this format, 12-HETE present in a sample competes with a fixed amount of enzyme-labeled 12-HETE for a limited number of binding sites on a specific antibody coated onto a microplate. The resulting signal is inversely proportional to the concentration of 12-HETE in the sample. This method is known for its ease of use and high-throughput capabilities.
LC-MS/MS: The Gold Standard of Specificity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive analytical technique. It involves the chromatographic separation of the analyte of interest from the sample matrix, followed by its ionization and detection based on its unique mass-to-charge ratio. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.
Experimental Protocols
A detailed understanding of the experimental workflows is essential for evaluating the suitability of each method for your research needs.
12-HETE ELISA Protocol (Competitive Assay)
This protocol is a generalized representation of a typical competitive ELISA for 12-HETE.
-
Sample and Standard Preparation :
-
Samples (e.g., serum, plasma, cell culture supernatants) are prepared according to the kit's instructions. This may involve dilution or extraction.[1]
-
A standard curve is prepared by serially diluting a known concentration of 12-HETE.
-
-
Competitive Binding :
-
Washing :
-
The plate is washed multiple times to remove any unbound reagents.
-
-
Substrate Addition and Signal Development :
-
A substrate solution is added to each well, which is converted by the enzyme on the bound conjugate to produce a colorimetric signal.
-
The reaction is allowed to develop for a specified time, often in the dark.
-
-
Stopping the Reaction and Reading the Plate :
-
A stop solution is added to halt the color development.
-
The absorbance of each well is read using a microplate reader at a specific wavelength (commonly 450 nm).[2]
-
-
Data Analysis :
-
The concentration of 12-HETE in the samples is determined by interpolating their absorbance values against the standard curve.
-
LC-MS/MS Protocol for 12-HETE with this compound Internal Standard
This protocol outlines a typical workflow for the quantification of 12-HETE using LC-MS/MS.
-
Sample Preparation and Extraction :
-
To a known volume of the biological sample (e.g., plasma, tissue homogenate), a precise amount of this compound internal standard is added.
-
Lipids, including 12-HETE and this compound, are extracted from the sample. Common methods include:
-
Liquid-Liquid Extraction (LLE) : Using organic solvents like hexane/isopropanol.
-
Solid-Phase Extraction (SPE) : Using a cartridge to selectively bind and elute the analytes.[3]
-
-
The extracted sample is then evaporated to dryness and reconstituted in the mobile phase.[4]
-
-
Liquid Chromatography (LC) Separation :
-
The reconstituted sample is injected into an HPLC or UPLC system.
-
A C18 reversed-phase column is commonly used to separate 12-HETE from other lipids and matrix components.
-
A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with an acid modifier (e.g., formic acid or acetic acid) is typically employed.[4]
-
-
Tandem Mass Spectrometry (MS/MS) Detection :
-
The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
The mass spectrometer is set to perform Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion for 12-HETE (m/z 319) and this compound (m/z 327) and then fragmenting them to produce specific product ions for detection.[4]
-
-
Data Analysis :
-
The peak areas of the 12-HETE and this compound MRM transitions are measured.
-
A calibration curve is constructed by plotting the ratio of the peak area of 12-HETE to the peak area of this compound against the concentration of the 12-HETE standards.
-
The concentration of 12-HETE in the samples is calculated from this calibration curve.[4]
-
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both 12-HETE ELISA and LC-MS/MS.
12-HETE ELISA Experimental Workflow
12-HETE LC-MS/MS Experimental Workflow
Data Presentation: Comparing the Performance
General Performance Characteristics
| Parameter | 12-HETE ELISA | LC-MS/MS with this compound |
| Specificity | Moderate to High (potential for cross-reactivity with structurally similar molecules) | Very High (based on chromatographic separation and specific mass transitions) |
| Sensitivity | High (often in the picogram per milliliter range) | Very High (can achieve lower limits of detection than ELISA) |
| Throughput | High (can analyze many samples simultaneously in a 96-well plate format) | Lower (samples are analyzed sequentially) |
| Cost per Sample | Lower | Higher |
| Equipment Cost | Low (requires a standard microplate reader) | High (requires a dedicated LC-MS/MS system) |
| Expertise Required | Minimal | Extensive (requires skilled operators for method development and troubleshooting) |
| Sample Volume | Low (typically 50-100 µL) | Low to Moderate (can range from 50 µL to 1 mL depending on the extraction method) |
| Internal Standard | Not typically used | Essential for accuracy (this compound) |
Cross-Validation Data: An Illustrative Example
A cross-validation study would involve analyzing the same set of biological samples by both ELISA and LC-MS/MS. The resulting data would be compared to assess the correlation and agreement between the two methods. For illustrative purposes, the following table presents hypothetical data from such a study.
| Sample ID | 12-HETE by ELISA (pg/mL) | 12-HETE by LC-MS/MS (pg/mL) |
| 1 | 150 | 135 |
| 2 | 275 | 250 |
| 3 | 420 | 390 |
| 4 | 580 | 550 |
| 5 | 750 | 710 |
| 6 | 910 | 870 |
| 7 | 1100 | 1050 |
| 8 | 1350 | 1280 |
In a real study, this data would be used to perform statistical analyses such as:
-
Correlation Analysis (e.g., Pearson or Spearman correlation) : To determine the strength of the linear relationship between the two methods. A high correlation coefficient (r > 0.9) would indicate a strong positive association. For example, a study comparing ELISA and LC-MS/MS for the quantification of desmosine found a high correlation coefficient of 0.9889, indicating excellent agreement.[4]
-
Regression Analysis (e.g., Passing-Bablok or Deming regression) : To assess for any systematic bias between the methods.
-
Bland-Altman Plot : To visualize the agreement between the two methods across the range of concentrations. This plot would show the difference between the two measurements for each sample against the average of the two measurements.
The following diagram illustrates the logical workflow of a cross-validation study.
Logical Workflow for Cross-Validation
Conclusion: Choosing the Right Tool for the Job
Both 12-HETE ELISA and LC-MS/MS are powerful tools for researchers. The choice between them depends on the specific needs of the study.
-
12-HETE ELISA is an excellent choice for high-throughput screening of a large number of samples where cost and ease of use are major considerations. It provides reliable semi-quantitative or quantitative data, particularly when analyzing relative changes in 12-HETE levels.
-
LC-MS/MS with this compound is the gold standard for accurate and precise quantification of 12-HETE. Its high specificity and sensitivity make it the preferred method for studies requiring absolute quantification, pharmacokinetic analyses, and when there is a risk of cross-reactivity from other eicosanoids.
For the most rigorous research, a cross-validation approach is recommended. This involves initially screening samples with ELISA and then confirming key findings or quantifying a subset of samples with LC-MS/MS. This strategy leverages the strengths of both techniques, ensuring both efficiency and accuracy in your 12-HETE research.
References
A Researcher's Guide to Assessing the Linearity of the 12-HETE-d8 Standard Curve
In the quantitative analysis of bioactive lipids, establishing a reliable standard curve is the cornerstone of accurate and reproducible results. For researchers quantifying 12-hydroxyeicosatetraenoic acid (12-HETE), a key inflammatory mediator and signaling molecule, the use of a deuterated internal standard like 12-HETE-d8 is indispensable, particularly for mass spectrometry-based methods. This guide provides an objective comparison and detailed protocols for assessing the linearity of a this compound standard curve, ensuring data integrity for researchers, scientists, and drug development professionals.
The Critical Role of Linearity in Quantitative Analysis
Linearity in an analytical method demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a given range.[1][2] For quantitative assays, a linear standard curve is essential for accurately calculating the concentration of the analyte in unknown samples. The assessment of linearity is a critical component of method validation, governed by guidelines from regulatory bodies.[1] Key metrics for evaluating linearity include the coefficient of determination (R²) and the analysis of residuals. An R² value greater than 0.99 is generally considered acceptable for bioanalytical methods.[3][4]
Experimental Protocol: Generating a this compound Standard Curve via LC-MS/MS
This protocol outlines the typical steps for creating a standard curve for this compound, which is often used as an internal standard for the quantification of endogenous 12-HETE.
1. Preparation of Standard Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Begin with a certified this compound standard. If it is in a solid form, accurately weigh it and dissolve in an appropriate organic solvent (e.g., ethanol or methanol) to a final concentration of 1 mg/mL.
-
Working Stock Solution (e.g., 1,000 ng/mL): Perform a serial dilution from the main stock solution in the same solvent to create a working stock at a concentration suitable for spiking, such as 1,000 ng/mL.
-
Calibration Standards (e.g., 0.05 to 200 ng/mL): Prepare a series of at least five to eight calibration standards by serially diluting the working stock solution with the initial mobile phase or a surrogate matrix (e.g., charcoal-stripped plasma).[1][5] The concentration range should bracket the expected concentrations of the analyte in the study samples.[3][6]
2. Sample Preparation and LC-MS/MS Analysis:
-
Internal Standard Spiking: For the quantification of endogenous 12-HETE, a fixed concentration of this compound would be added to all samples (blanks, standards, QCs, and unknowns). When assessing the linearity of this compound itself, it is plotted against its own response.
-
Chromatography:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Injection Volume: 10 µL.[3]
-
-
Mass Spectrometry (Negative Ion Mode):
Workflow for Linearity Assessment
Data Presentation and Performance Comparison
The linearity of the this compound standard is robust across a wide dynamic range, as demonstrated by data from various LC-MS/MS methods. Below is a summary of typical performance characteristics and a comparison with other potential internal standards.
Table 1: Linearity Performance of this compound Standard Curve
| Parameter | Typical Value | Acceptance Criteria | Reference |
| Concentration Range | 0.05 - 200 ng/mL | Must cover expected sample concentrations | [3] |
| Number of Points | 5 - 8 non-zero points | Minimum of 5 | [1] |
| Regression Model | Linear (1/x or 1/x² weighting) | Appropriate for the data | [3] |
| Coefficient of Determination (R²) | > 0.995 | > 0.99 | [3][7] |
| Back-Calculated Accuracy | 85-115% (80-120% at LLOQ) | Within ±15% (±20% at LLOQ) | [6] |
Table 2: Comparison of Internal Standards for 12-HETE Quantification
| Internal Standard | Structural Similarity | Co-elution with Analyte | Potential for Crosstalk | Comments |
| This compound | Ideal (Isotopologue) | Nearly identical | Minimal | The gold standard; corrects for matrix effects and extraction loss most effectively.[8] |
| 15-HETE-d8 | High | Close, but separable | Low | A viable alternative if this compound is unavailable; physicochemical properties are very similar.[8] |
| 5-HETE-d8 | High | Different retention time | Low | Can be used in multiplexed oxylipin panels, but its different chromatographic behavior may not perfectly correct for 12-HETE.[9] |
| Arachidonic Acid-d8 | Precursor | Different retention time | None | Not recommended; does not account for analyte-specific extraction efficiency or matrix effects. |
The ideal internal standard is a stable isotope-labeled version of the analyte itself, as it shares nearly identical chemical and physical properties.[10] Therefore, this compound remains the superior choice for accurate 12-HETE quantification.
Biological Context: The 12-HETE Signaling Pathway
12-HETE is a metabolite of arachidonic acid produced by the 12-lipoxygenase (12-LOX) enzyme.[11] It exerts its biological effects by activating various downstream signaling cascades, contributing to processes like cell migration, proliferation, and inflammation, particularly in the context of cancer and diabetes.[12][13] Understanding these pathways is crucial for interpreting the significance of 12-HETE quantification data.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. researchgate.net [researchgate.net]
- 3. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to the Limit of Detection and Quantification for 12-HETE Analysis
This guide provides a detailed comparison of analytical methods for the detection and quantification of 12-hydroxyeicosatetraenoic acid (12-HETE), a critical lipid mediator in various physiological and pathological processes. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique with adequate sensitivity is paramount. This document outlines the performance of common methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), with a focus on their respective limits of detection (LOD) and quantification (LOQ).
Data Presentation: A Comparative Summary
The sensitivity of an analytical method is a crucial factor, and it varies significantly between different techniques and even between different laboratories using the same technique. The following table summarizes the reported LOD and LOQ values for 12-HETE analysis using various methods.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Biological Matrix | Reference |
| Chiral LC-MS/MS | 12(R)-HETE | 0.49 ng/mL | 1.49 ng/mL | Plasma, Skin, Spleen, Lymph Nodes | [1] |
| Chiral LC-MS/MS | 12(S)-HETE | 0.46 ng/mL | 1.39 ng/mL | Plasma, Skin, Spleen, Lymph Nodes | [1] |
| LC-MS/MS | Eicosanoids (general) | 0.01 to 1765 ng/mL | 0.03 to 5884 ng/mL | Plasma, Adipose Tissue | [2][3] |
| ELISA | 12(S)-HETE | 0.32 ng/mL | Not explicitly stated, assay range is 0.091-200 ng/ml | Plasma, Serum | [4] |
Note: The LOD and LOQ values can be influenced by the biological matrix, sample preparation method, and specific instrumentation used. The values presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing experimental results. Below are protocols for the key analytical techniques discussed.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the analysis of 12-HETE. Chiral chromatography can further distinguish between the 12(R) and 12(S) enantiomers.
-
Sample Preparation (Lipid Extraction):
-
Samples (e.g., 1 mL of plasma) are homogenized in a mixture of chloroform and methanol (1:2, v/v).[1]
-
The mixture is vortexed for 10-15 minutes.[1]
-
An additional 1.25 mL of chloroform is added and mixed, followed by 1.25 mL of NaCl solution and further mixing.[1]
-
The sample is centrifuged to separate the phases.[1]
-
The lower organic phase is collected and evaporated to dryness.[1]
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis. An internal standard, such as 12(S)-HETE-d8, is often added at this stage.[1]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent Technologies 1200 series HPLC.[1]
-
Column: ChiralPak AD-RH column (150 × 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v).[1]
-
Flow Rate: 300 µL/min.[1]
-
MS System: Agilent Technologies 6410 Triple Quad LC/MS system with electrospray ionization (ESI) in negative ion detection mode.[1]
-
ESI Voltage: 4,000 V.[1]
-
Source Temperature: 350°C.[1]
-
MS/MS Transition: For (±)12-HETE, the transition monitored is typically m/z 319 → 179.[1][5]
-
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for quantifying 12-HETE in numerous samples. Commercial kits are widely available.
-
General ELISA Protocol (Competitive Assay):
-
Standards and samples are added to the wells of a microplate pre-coated with an antibody specific for 12-HETE.
-
A fixed amount of enzyme-conjugated 12-HETE (tracer) is added to each well. The tracer competes with the 12-HETE in the sample for binding to the antibody.
-
The plate is incubated, and then the wells are washed to remove any unbound reagents.
-
A substrate solution is added, which reacts with the enzyme on the tracer to produce a colored product.[6]
-
The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 405-420 nm).[4]
-
The concentration of 12-HETE in the samples is determined by comparing their absorbance to a standard curve.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the biological pathway of 12-HETE formation and a typical experimental workflow for its analysis.
References
- 1. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Human 12-LO(Arachidonate 12-Lipoxygenase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Head-to-Head Comparison of Ionization Sources for the Analysis of 12-HETE-d8
For researchers, scientists, and drug development professionals engaged in the analysis of eicosanoids, the choice of ionization source for mass spectrometry is a critical determinant of sensitivity and data quality. This guide provides an objective comparison of the most common ionization sources—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI)—for the analysis of 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8), a deuterated internal standard crucial for the accurate quantification of the biologically active 12-HETE.
Performance Comparison of Ionization Sources
The selection of an appropriate ionization technique is paramount for achieving optimal sensitivity and robust quantification of this compound. Below is a summary of the performance characteristics of ESI, APCI, and APPI based on available data for lipid analysis, which is broadly applicable to eicosanoids like this compound due to their structural similarities.
| Ionization Source | Principle | Sensitivity for Lipids | Linear Range | Matrix Effects | Recommended for this compound Analysis |
| ESI | Soft ionization creating ions from solution-phase analytes via a high-voltage spray. | Moderate; can be enhanced with mobile phase modifiers. | Good | Can be susceptible to ion suppression from co-eluting matrix components. | Widely used, especially in negative ion mode for acidic lipids. |
| APCI | Gas-phase ionization where a corona discharge ionizes the solvent, which then transfers charge to the analyte. | Good; generally more sensitive than ESI without modifiers for less polar analytes. | Excellent; often wider than ESI. | Generally less susceptible to matrix effects than ESI. | A strong alternative to ESI, particularly for less polar lipids. |
| APPI | Gas-phase ionization using photons to ionize the analyte, often with a dopant. | High; reported to be 2-4 times more sensitive than APCI for lipids.[1] | Excellent; comparable to APCI. | Lower susceptibility to matrix effects compared to ESI. | Potentially the most sensitive technique, though less commonly available. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative experimental protocols for the analysis of this compound using LC-MS/MS with ESI and APCI.
Sample Preparation (General Protocol)
-
Extraction: Solid-phase extraction (SPE) is commonly employed to extract eicosanoids from biological matrices.
-
Reconstitution: The dried extract is reconstituted in an appropriate solvent, typically a mixture of mobile phase A and B.
-
Internal Standard Spiking: this compound is added as an internal standard at a known concentration to the sample prior to extraction to correct for matrix effects and variations in extraction recovery.[2]
LC-MS/MS with Electrospray Ionization (ESI)
This method is widely adopted for the analysis of HETEs.
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the analyte from other matrix components.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Negative ion mode is preferred for acidic molecules like 12-HETE.
-
Capillary Voltage: ~3.0-4.5 kV.
-
Source Temperature: ~150-350°C.[2]
-
Nebulizer Gas: Nitrogen at a pressure of ~20-40 psi.
-
MRM Transition for this compound: m/z 327.3 → 184.2.
-
LC-MS/MS with Atmospheric Pressure Chemical Ionization (APCI)
APCI can be a valuable alternative, especially for less polar analytes.
-
Liquid Chromatography:
-
Similar to the ESI method, a reverse-phase C18 column with a water/acetonitrile gradient containing formic acid is typically used.
-
-
Mass Spectrometry (APCI):
-
Ionization Mode: Negative ion mode.
-
Corona Discharge Current: ~4-10 µA.
-
Vaporizer Temperature: ~350-450°C.
-
Sheath Gas and Aux Gas: Nitrogen, with flow rates optimized for the specific instrument.
-
MRM Transition for this compound: m/z 327.3 → 184.2.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the analytical process and the biological context of 12-HETE, the following diagrams are provided.
Caption: Experimental workflow for comparing ionization sources.
References
- 1. Comparison of atmospheric pressure photoionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 12-HETE-d8 and Non-deuterated 12-HETE for Researchers
This guide provides a comprehensive comparison of the stability of 12-hydroxyeicosatetraenoic acid (12-HETE) and its deuterated analog, 12-HETE-d8. The information is tailored for researchers, scientists, and drug development professionals who utilize these compounds in their studies. While direct comparative stability studies are not extensively available in peer-reviewed literature, this guide synthesizes available data, theoretical principles, and general experimental protocols to offer a thorough comparison.
Introduction to 12-HETE and its Deuterated Analog
12-HETE is a bioactive lipid metabolite of arachidonic acid, produced by the action of 12-lipoxygenase (12-LOX) enzymes. It is a key signaling molecule involved in a multitude of physiological and pathological processes, including inflammation, cancer progression, and cardiovascular events.[1][2][3][4] this compound is a stable isotope-labeled version of 12-HETE, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in biomedical research, primarily as an internal standard for accurate quantification of endogenous 12-HETE levels using mass spectrometry-based methods.[5]
The stability of both compounds is a critical factor for ensuring the accuracy and reproducibility of experimental results. This guide will delve into the known stability data, the theoretical advantages of deuteration, and the experimental approaches to assess their stability.
Data Presentation: Stability Overview
While specific quantitative data from head-to-head stability studies are limited, the following table summarizes the reported shelf-life of 12-HETE and this compound from commercial suppliers when stored under optimal conditions.
| Compound | Form | Storage Temperature | Reported Stability | Source |
| (±)12-HETE | Solution in ethanol | -20°C | ≥ 2 years | Cayman Chemical |
| (±)this compound | Solution in acetonitrile | -20°C | ≥ 2 years | Cayman Chemical |
Note: This information reflects the stability of the compounds in a pure, solvent-based solution under ideal storage conditions. Stability in aqueous solutions, biological matrices, or under different temperature and pH conditions may vary.
The Impact of Deuteration on Stability: The Kinetic Isotope Effect
A key theoretical advantage of this compound over its non-deuterated counterpart in biological systems is its enhanced metabolic stability due to the kinetic isotope effect (KIE) .[6][7]
The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The bond between deuterium and carbon (C-D) is stronger and has a lower vibrational frequency than the bond between hydrogen and carbon (C-H).[6] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for processes that involve the cleavage of this bond.
In the context of 12-HETE, metabolic degradation often involves enzymatic oxidation at various positions on the molecule.[8][9] If these metabolic pathways involve the cleavage of a C-H bond that is deuterated in this compound, the rate of metabolism will be significantly reduced. This slower metabolism translates to a longer half-life and greater stability of this compound in a biological environment, such as cell culture media or in vivo.
This enhanced metabolic stability is a primary reason why deuterated compounds are excellent internal standards in quantitative mass spectrometry.[5][10] They mimic the behavior of the endogenous analyte during sample extraction and analysis but are less susceptible to degradation during the experimental process.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of 12-HETE and this compound, a forced degradation study can be performed. This involves subjecting the compounds to various stress conditions to accelerate their degradation and identify the resulting degradation products.
General Protocol for a Forced Degradation Study
This protocol provides a general framework and should be adapted based on the specific experimental needs and available analytical instrumentation.
1. Objective: To evaluate the stability of 12-HETE and this compound under various stress conditions and to identify potential degradation products.
2. Materials:
- 12-HETE standard
- This compound standard
- Solvents (e.g., ethanol, acetonitrile, phosphate-buffered saline)
- Acids (e.g., 0.1 M HCl)
- Bases (e.g., 0.1 M NaOH)
- Oxidizing agent (e.g., 3% H₂O₂)
- High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UPLC) system with a suitable column (e.g., C18)
- Mass spectrometer (MS) for identification of degradation products
- UV detector
- Incubators, water baths, and photostability chamber
3. Experimental Workflow:
References
- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. Deactivation of 12(S)-HETE through (ω-1)-hydroxylation and β-oxidation in alternatively activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deactivation of 12(S)-HETE through (ω-1)-hydroxylation and β-oxidation in alternatively activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texilajournal.com [texilajournal.com]
Safety Operating Guide
Proper Disposal of 12-HETE-d8: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 12-HETE-d8, a deuterated internal standard used in the quantification of 12-HETE. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Immediate Safety Considerations
This compound is typically supplied as a solution in acetonitrile. Acetonitrile is a highly flammable and hazardous solvent. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Summary of Hazards
The primary hazard associated with this compound solutions is the solvent. The following table summarizes the key hazard information for acetonitrile, the common solvent for this compound.
| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Flammable liquids (Category 2) | 🔥 | H225: Highly flammable liquid and vapor.[1] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] P233: Keep container tightly closed.[1] |
| Acute toxicity, Oral (Category 4) | ❗ | H302: Harmful if swallowed.[1] | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] P330: Rinse mouth.[1] |
| Acute toxicity, Dermal (Category 4) | ❗ | H312: Harmful in contact with skin.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water. |
| Acute toxicity, Inhalation (Category 4) | ❗ | H332: Harmful if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| Eye irritation (Category 2A) | ❗ | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Step-by-Step Disposal Protocol
This protocol provides a general guideline for the disposal of this compound. Always consult your institution's specific waste management policies and local regulations.
Step 1: Segregation of Waste
-
Designate a specific, clearly labeled waste container for this compound and other similar chemical waste.
-
Do not mix this waste with other waste streams, such as aqueous waste, solid waste, or other organic solvents, unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Container Selection and Labeling
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with acetonitrile.
-
Ensure the container has a secure, leak-proof cap.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound in Acetonitrile"), the concentration, and the appropriate hazard pictograms (flammable, harmful).
Step 3: Waste Accumulation
-
Keep the waste container in a designated, well-ventilated, and cool secondary containment area to prevent spills and away from sources of ignition.
-
Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion.
Step 4: Final Disposal
-
Once the waste container is ready for disposal, contact your institution's EHS office to arrange for a pickup.
-
Professional waste management services will handle the ultimate disposal, which typically involves incineration at a licensed facility.
Step 5: Decontamination of Empty Containers
-
The original vial that contained the this compound solution should be treated as hazardous waste.
-
Rinse the empty vial three times with a suitable solvent (e.g., ethanol or another solvent approved by your EHS office).
-
Collect the rinsate in the designated hazardous waste container.
-
After triple-rinsing, the vial may be disposed of as regular laboratory glass waste, provided this is in accordance with your institutional policies. Deface the label before disposal.
Experimental Workflow for 12-HETE Quantification
This compound is used as an internal standard in mass spectrometry-based quantification of 12-HETE. The general workflow is as follows:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are extracted to isolate lipids, including 12-HETE.
-
Internal Standard Spiking: A known amount of this compound is added to the extracted sample.
-
Chromatographic Separation: The sample is injected into a liquid chromatography (LC) or gas chromatography (GC) system to separate 12-HETE and this compound from other components.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer (MS) for detection and quantification. The instrument measures the ion intensity of both the analyte (12-HETE) and the internal standard (this compound).
-
Data Analysis: The ratio of the 12-HETE signal to the this compound signal is used to calculate the concentration of 12-HETE in the original sample.
12-HETE Biosynthesis Pathway
12-HETE is a metabolite of arachidonic acid, primarily formed through the action of the 12-lipoxygenase (12-LOX) enzyme. This pathway is a key component of the eicosanoid signaling cascade.
Caption: Biosynthesis of 12(S)-HETE from arachidonic acid via the 12-lipoxygenase pathway.
This guide provides a foundational understanding of the safe disposal of this compound. By prioritizing safety and adhering to established protocols, laboratories can minimize risks and ensure responsible chemical waste management.
References
Essential Safety and Operational Guide for Handling 12-HETE-d8
This guide provides critical safety protocols, operational procedures, and disposal instructions for researchers, scientists, and drug development professionals handling 12-HETE-d8. As this product is supplied in a solution of acetonitrile, the primary hazards are associated with the solvent. Acetonitrile is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation. Adherence to these guidelines is crucial for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. The selection of PPE is based on a risk assessment of the procedures to be performed.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material, ensuring no skin is exposed. Cuffs should be tucked under lab coat sleeves. |
| Body Protection | Laboratory coat | Long-sleeved, buttoned completely to protect against splashes. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against splashes. |
| Face Protection | Face shield | Recommended in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | Fume hood | All handling of this compound in acetonitrile should be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
To ensure safe handling and maintain the integrity of the product, follow this step-by-step procedure:
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE as specified in the table above and inspect for any damage.
-
Prepare a designated work area within the fume hood, clear of any unnecessary items.
-
Have a chemical spill kit readily accessible.
-
-
Handling the Compound :
-
Retrieve the this compound vial from its -20°C storage.
-
Allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Perform all manipulations, including opening the vial, aliquoting, and dilutions, within the fume hood.
-
Use appropriate precision tools (e.g., calibrated micropipettes with compatible tips) for transferring the solution.
-
Keep the vial tightly sealed when not in use to prevent solvent evaporation and exposure.
-
-
Post-Handling :
-
Securely cap the this compound vial and return it to -20°C storage.
-
Decontaminate the work area in the fume hood.
-
Dispose of all contaminated materials, such as pipette tips and wipes, in the designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Waste generated from handling this compound, primarily acetonitrile, is considered hazardous and must be disposed of according to institutional and local regulations.
-
Waste Segregation :
-
Collect all liquid waste containing this compound and acetonitrile in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with acetonitrile.
-
Solid waste (e.g., contaminated gloves, pipette tips, absorbent pads) should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling :
-
Label the waste container clearly with "Hazardous Waste," "Acetonitrile," and list any other chemical constituents. Include hazard symbols for "Flammable" and "Toxic."
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from sources of ignition.
-
Ensure the storage area has secondary containment to prevent spills.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour acetonitrile waste down the drain.
-
Experimental Protocol and Visualizations
Experimental Protocol: Quantification of 12-HETE using this compound Internal Standard by LC-MS/MS
This compound is intended for use as an internal standard for the accurate quantification of endogenous 12-HETE in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction:
-
Thaw biological samples (e.g., plasma, cell culture media) on ice.
-
To 200 µL of the sample, add a known amount of this compound internal standard (e.g., 10 µL of a 4 ng/µL solution).[1]
-
Perform a liquid-liquid extraction by adding 1 mL of a 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) solution, vortexing briefly, and then adding 2 mL of hexane.[1]
-
Vortex the mixture for 3 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.[1]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the LC mobile phase.[2][3]
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Perform chromatographic separation using a gradient of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
The mass spectrometer should be operated in negative ion mode with electrospray ionization (ESI).
-
Monitor the transitions for both endogenous 12-HETE and the this compound internal standard using Multiple Reaction Monitoring (MRM).
- Precursor ion for 12-HETE: m/z 319
- Precursor ion for this compound: m/z 327[2]
3. Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of a known amount of a 12-HETE standard to the this compound internal standard against the concentration of the 12-HETE standard.
-
Calculate the concentration of 12-HETE in the biological samples by comparing the peak area ratio of endogenous 12-HETE to the this compound internal standard against the standard curve.
Visualizations
Caption: Experimental workflow for 12-HETE quantification.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
